N-(tert-Butoxycarbonyl)-2-bromoaniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(2-bromophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBGKDLSIIHUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393753 | |
| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78839-75-5 | |
| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-2-bromoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
N-(tert-Butoxycarbonyl)-2-bromoaniline: A Technical Guide
This guide provides an in-depth overview of N-(tert-Butoxycarbonyl)-2-bromoaniline, a key building block in organic synthesis, particularly within the realms of pharmaceutical research and drug development. This document details its chemical properties, synthesis, and significant applications, presenting data in a clear, structured format for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound, also known as tert-butyl (2-bromophenyl)carbamate, is an N-Boc protected o-bromoaniline. The tert-butoxycarbonyl (Boc) protecting group offers chemists significant control over complex synthesis reactions, as it is stable under various conditions but can be easily removed under mild acidic conditions.[1][2] This characteristic makes it an invaluable intermediate in multi-step pharmaceutical manufacturing.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 78839-75-5 | [3][4][5][6] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [4] |
| Molecular Weight | 272.14 g/mol | [3][4] |
| Boiling Point | 110 °C at 0.3 mmHg | [3][6] |
| Density | 1.342 g/mL at 25 °C | [3][6] |
| Refractive Index | n20/D 1.54 | [3][6] |
| Flash Point | 110 °C (closed cup) | [3] |
| SMILES String | CC(C)(C)OC(=O)Nc1ccccc1Br | [3] |
| InChI Key | UQBGKDLSIIHUEZ-UHFFFAOYSA-N | [3] |
Synthesis Protocols
The introduction of a tert-butoxycarbonyl (Boc) group is a common and crucial step in the synthesis of many complex molecules. The general procedure involves the reaction of an amine with di-tert-butyl dicarbonate (Boc)₂O.
General Experimental Protocol for N-Boc Protection
A widely applicable method for the N-tert-butoxycarbonylation of amines is performed under catalyst-free conditions mediated by water.[7]
Materials:
-
Amine substrate (e.g., 2-bromoaniline)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Water
-
Acetone
-
Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of the amine substrate in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.[7]
-
Add 1 mmol of (Boc)₂O to the stirred mixture at room temperature.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is completely consumed. Reactions are often rapid, completing within minutes.[7]
-
Upon completion, add 5 mL of dichloromethane and continue stirring.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.[7]
-
The resulting crude product can be purified by column chromatography on silica gel.[7]
A yttria-zirconia-based Lewis acid catalyst can also be employed to promote the reaction, which is particularly useful for less reactive amines.[8]
Applications in Drug Development
Boc-protected amines like this compound are fundamental intermediates in the synthesis of pharmaceuticals.[1] The Boc group's ability to be selectively removed allows for precise chemical modifications at later stages of a synthesis, a key advantage in creating complex drug molecules.[1]
This compound serves as a precursor in various coupling reactions. For instance, it is used in the synthesis of N-Boc-protected o-aryl anilines. Its presence makes it an ideal substrate for Suzuki coupling reactions to form biaryls.
Experimental Workflow: Synthesis of Arene-Ynamides
A notable application of this compound is in the synthesis of arene-ynamides, which are precursors to complex heterocyclic structures like marinoquinolines.
Caption: Synthetic pathway from this compound to complex quinolines.
Signaling Pathways and Logical Relationships
The utility of Boc-protected intermediates in drug discovery is rooted in their ability to facilitate the synthesis of structurally diverse molecules that can interact with various biological targets. While this compound itself is not directly involved in signaling pathways, it is a critical component in the synthesis of molecules that are. The logical workflow from a simple building block to a potential therapeutic agent is illustrated below.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound 97 78839-75-5 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. calpaclab.com [calpaclab.com]
- 6. chemwhat.com [chemwhat.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-Depth Technical Guide to the Physical Properties of N-Boc-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of N-Boc-2-bromoaniline, also known as tert-butyl (2-bromophenyl)carbamate. This compound is a vital intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. Understanding its physical characteristics is crucial for its effective handling, application in reactions, and for the purification of its derivatives.
Core Physical and Chemical Properties
N-Boc-2-bromoaniline is an N-Boc-protected form of 2-bromoaniline.[1] The tert-butoxycarbonyl (Boc) protecting group imparts specific solubility characteristics and allows for selective reactions at other sites of the molecule.[2]
Data Presentation: Quantitative Physical Properties
The following table summarizes the key quantitative physical properties of N-Boc-2-bromoaniline. It is important to note that a definitive melting point for the 2-bromo isomer is not consistently reported in the literature. For comparative purposes, the melting point of the isomeric N-Boc-4-bromoaniline is included.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [2][3] |
| Molecular Weight | 272.14 g/mol | [3] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not available in cited literature. | |
| Melting Point (4-bromo isomer) | 103-106 °C | [4] |
| Boiling Point | 110 °C at 0.3 mmHg | [1] |
| Density | 1.342 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.54 | [1] |
| Flash Point | 110 °C (230 °F) - closed cup | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate; less soluble in water. | [2][5] |
Experimental Protocols
The following sections detail generalized, standard laboratory protocols for the determination of the key physical properties listed above. These methods are widely applicable to solid organic compounds like N-Boc-2-bromoaniline.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the dry, crystalline N-Boc-2-bromoaniline is finely powdered. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device) alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.
Determination of Boiling Point at Reduced Pressure
For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.
Methodology: Vacuum Distillation
-
Apparatus Setup: A small-scale distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The apparatus is connected to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.
-
Procedure: The N-Boc-2-bromoaniline sample is placed in the round-bottom flask with a boiling chip or magnetic stirrer. The system is evacuated to the desired pressure (e.g., 0.3 mmHg).
-
Heating: The flask is gently heated in an oil bath.
-
Observation: The temperature is recorded when the liquid boils and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point at the recorded pressure.
Determination of Density
The density of a solid can be determined using the liquid displacement method.
Methodology: Liquid Displacement
-
Initial Mass: A known mass of N-Boc-2-bromoaniline is accurately weighed on an analytical balance.
-
Volume Measurement: A graduated cylinder is filled with a liquid in which the compound is insoluble (e.g., water, if insolubility is confirmed, or a non-reactive hydrocarbon). The initial volume (V₁) is recorded.
-
Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The new volume (V₂) is recorded.
-
Calculation: The volume of the solid is the difference between the final and initial volumes (V₂ - V₁). The density is then calculated by dividing the mass of the solid by its determined volume.
Determination of Refractive Index
Although N-Boc-2-bromoaniline is a solid at room temperature, its refractive index can be measured by melting the solid and applying the liquid to a refractometer.
Methodology: Abbe Refractometer
-
Sample Preparation: A small sample of N-Boc-2-bromoaniline is melted on a hot plate to a clear liquid.
-
Apparatus Setup: The prisms of an Abbe refractometer are cleaned with a suitable solvent (e.g., acetone) and allowed to dry. The instrument is calibrated using a standard of known refractive index.
-
Measurement: A few drops of the molten sample are placed on the lower prism, and the prisms are closed. Light is directed through the sample.
-
Observation: The eyepiece is adjusted until the light and dark fields are in sharp focus. The dividing line is aligned with the crosshairs, and the refractive index is read from the scale. The temperature is also recorded, as refractive index is temperature-dependent.
Visualizations: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key logical workflows relevant to N-Boc-2-bromoaniline.
Caption: Logical workflow for the synthesis of N-Boc-2-bromoaniline.
Caption: General experimental workflow for physical property determination.
References
- 1. N-(tert-ブトキシカルボニル)-2-ブロモアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 78839-75-5: tert-butyl (2-bromophenyl)carbamate [cymitquimica.com]
- 3. tert-Butyl (2-bromophenyl)carbamate | CymitQuimica [cymitquimica.com]
- 4. N-Boc-4-bromoaniline, 97% | Fisher Scientific [fishersci.ca]
- 5. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]
An In-depth Technical Guide to tert-butyl (2-bromophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl (2-bromophenyl)carbamate, a key intermediate in organic synthesis. The document details its chemical structure, physical and spectroscopic properties, a standard experimental protocol for its synthesis, and its relevance in the broader context of medicinal chemistry.
Chemical Structure and Properties
Tert-butyl (2-bromophenyl)carbamate, also known as N-Boc-2-bromoaniline, is an organic compound featuring a carbamate functional group.[1] The tert-butyl group provides steric hindrance and influences its reactivity and solubility, while the 2-bromophenyl moiety introduces a bromine atom that can be utilized in further chemical transformations.[1] This compound is typically a white to off-white solid at room temperature and is soluble in organic solvents like dichloromethane and ethyl acetate, with lower solubility in water.[1]
Identifiers and Molecular Details
| Property | Value |
| IUPAC Name | tert-butyl N-(2-bromophenyl)carbamate |
| Synonyms | N-Boc-2-bromoaniline |
| CAS Number | 78839-75-5 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1Br |
| InChI | InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) |
Physical and Spectroscopic Data
| Property | Value |
| Physical State | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in dichloromethane and ethyl acetate; less soluble in water.[1] |
| ¹H NMR | Spectral data available from suppliers.[2][3] |
| ¹³C NMR | Spectral data available from suppliers.[2][3] |
| IR Spectroscopy | Data available from suppliers.[2][3] |
| Mass Spectrometry | Data available from suppliers.[2][3] |
Synthesis of tert-butyl (2-bromophenyl)carbamate
The most common method for the synthesis of tert-butyl (2-bromophenyl)carbamate is the tert-butoxycarbonylation of 2-bromoaniline using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the protection of amine functional groups in organic synthesis.
Experimental Protocol
The following is a general experimental procedure for the N-Boc protection of an amine, which can be specifically applied to the synthesis of tert-butyl (2-bromophenyl)carbamate from 2-bromoaniline.
Materials:
-
2-bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dry acetonitrile
-
Lewis acid catalyst (e.g., yttria-zirconia based catalyst) (optional, can improve reaction rate)
-
Ether
-
10% Sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-bromoaniline (2 mmol) in dry acetonitrile (2.5 mL).
-
If using a catalyst, add it to the solution (20% by weight).
-
With constant stirring, add a solution of di-tert-butyl dicarbonate (2 mmol) in dry acetonitrile (1.5 mL) dropwise to the reaction mixture.
-
Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For less reactive anilines, the reaction may be heated to reflux to ensure completion.[4]
-
Upon completion of the reaction, if a solid catalyst was used, filter it off and wash thoroughly with ether (50 mL).[4]
-
Transfer the filtrate to a separatory funnel and wash with 10% sodium bicarbonate solution, followed by water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on neutral alumina using a mixture of petroleum ether and ethyl acetate (e.g., 97:3) as the eluent to yield pure tert-butyl (2-bromophenyl)carbamate.[4]
Applications in Research and Drug Development
Carbamates, and specifically Boc-protected amines like tert-butyl (2-bromophenyl)carbamate, are of significant importance in medicinal chemistry and drug design. The Boc protecting group is widely used in peptide synthesis and other organic transformations due to its stability under various conditions and its ease of removal under acidic conditions.
Tert-butyl (2-bromophenyl)carbamate serves as a versatile building block. The bromo-substituent on the phenyl ring allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. These reactions are instrumental in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The carbamate moiety itself can act as a peptide bond surrogate, potentially improving the metabolic stability and cell permeability of drug candidates.
Visualizations
Synthesis Workflow
Caption: Synthesis of tert-butyl (2-bromophenyl)carbamate.
References
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-2-bromoaniline, a key building block in organic synthesis, particularly relevant in the field of drug discovery and development. This document details its physicochemical properties, synthesis, and significant applications, supported by experimental protocols and spectroscopic data.
Core Molecular Data
This compound, also known as tert-butyl (2-bromophenyl)carbamate, is an N-Boc protected form of 2-bromoaniline. The tert-butoxycarbonyl (Boc) protecting group is instrumental in synthetic chemistry for temporarily masking the reactivity of the amine functional group, allowing for selective reactions at other sites of the molecule.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 272.14 g/mol | [1][2] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1][2] |
| CAS Number | 78839-75-5 | [1][2] |
| Appearance | Solid | [3] |
| Boiling Point | 110 °C at 0.3 mmHg | |
| Density | 1.342 g/mL at 25 °C | |
| Refractive Index | n20/D 1.54 |
Synthesis and Experimental Protocol
The synthesis of this compound is typically achieved through the protection of the amino group of 2-bromoaniline using di-tert-butyl dicarbonate (Boc₂O).
General Synthesis Workflow
The following diagram illustrates the straightforward synthetic route from the starting material, 2-bromoaniline, to the final product.
Detailed Experimental Protocol for Synthesis
This protocol provides a general method for the N-tert-butoxycarbonylation of anilines.[4]
Materials:
-
2-Bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane, Acetonitrile)
-
Water
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 2-bromoaniline in a mixture of 9.5 mL of distilled water and 0.5 mL of acetone.
-
Stir the mixture at room temperature for several minutes.
-
Add 1.1 mmol of di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Continue stirring at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the starting amine), add 5 mL of dichloromethane to the mixture and stir.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic peaks for the N-H bond, the carbonyl group of the carbamate, and C-H bonds of the aromatic ring and the tert-butyl group.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3300-3500 |
| C=O Stretch (Carbamate) | 1680-1720 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C-N Stretch | 1250-1350 |
| C-Br Stretch | 500-600 |
Reference IR data for N-(tert-Butoxycarbonyl)-4-bromoaniline, a positional isomer, shows characteristic absorptions in these regions.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group, a signal for the N-H proton, and multiplets for the four aromatic protons. The chemical shifts of the aromatic protons will be influenced by the bromo and the N-Boc-amino substituents.
¹³C NMR: The carbon NMR spectrum should display a signal for the quaternary carbon and the methyl carbons of the tert-butyl group, a signal for the carbonyl carbon, and four distinct signals for the aromatic carbons.
While specific spectral data for this compound is not provided in the search results, ¹H and ¹³C NMR data for the starting material, 2-bromoaniline, are available for reference.[5][6][7]
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the construction of biaryl structures, which are common motifs in pharmacologically active compounds. Its primary application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. This compound serves as an aryl halide partner in this reaction. The Boc-protected amine allows the coupling to proceed without interference from the otherwise reactive N-H bond.
Suzuki-Miyaura Coupling Workflow
The following diagram outlines the key steps in a typical Suzuki-Miyaura cross-coupling reaction involving this compound.
References
- 1. This compound 97 78839-75-5 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 2-Bromoaniline(615-36-1) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Synthesis of N-(tert-Butoxycarbonyl)-2-bromoaniline from 2-bromoaniline
An In-depth Technical Guide to the
Introduction
N-(tert-Butoxycarbonyl)-2-bromoaniline, also known as tert-butyl N-(2-bromophenyl)carbamate, is a valuable intermediate in organic synthesis.[1][2] The introduction of the tert-butoxycarbonyl (Boc) protecting group to 2-bromoaniline is a critical step in multi-step syntheses, particularly in the development of pharmaceuticals and other complex molecules.[3] The Boc group serves to temporarily block the reactivity of the amine functionality, preventing it from participating in undesired side reactions.[4] This protection allows for selective chemical transformations at other positions on the aromatic ring. The Boc group is favored due to its stability under a wide range of non-acidic conditions and its straightforward removal under mild acidic conditions.[4][5]
This guide provides a comprehensive overview of the synthesis of this compound, including reaction parameters, a detailed experimental protocol, and a workflow visualization for researchers, scientists, and professionals in drug development.
General Reaction Scheme
The synthesis involves the reaction of 2-bromoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base or catalyst to yield the N-protected product.[6]

Figure 1: General reaction for the synthesis of this compound.
Data Presentation: Reaction Parameters
The following table summarizes various conditions reported for the N-Boc protection of anilines and other amines, which are applicable to the synthesis of this compound.
| Reagent/Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Starting Amine | 2-Bromoaniline | Primary/Secondary Amine | Aniline | Primary Amine |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) | Di-tert-butyl dicarbonate (Boc₂O) |
| Stoichiometry (Boc₂O) | 1.1 equiv[5] | 2-3 equiv[7] | 1.0 equiv | 1.1 equiv |
| Solvent | Dichloromethane (CH₂Cl₂)[5] | Tetrahydrofuran (THF)[6][7] | Solvent-free[8] | Dioxane/Water (1:1)[5] |
| Base/Catalyst | 4-Dimethylaminopyridine (DMAP) | Triethylamine (TEA)[6] | Iodine (catalytic)[8] | Sodium Bicarbonate (NaHCO₃)[5] |
| Stoichiometry (Base) | Catalytic | 1-1.5 equiv[7] | N/A | 2.0 equiv[5] |
| Temperature | Room Temperature[5] | Room Temp. or 40 °C[7] | Room Temperature[8] | 0 °C to Room Temp.[5] |
| Reaction Time | 1 hour[5] | Not specified | Not specified | 4-12 hours[5] |
| Yield | High yields generally reported[7] | High yields generally reported[7] | High yields generally reported | Up to 96%[5] |
Experimental Protocols
This section provides a detailed, generalized methodology for the synthesis of this compound based on common procedures for the Boc protection of amines.[5][7]
Materials and Reagents:
-
2-Bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-bromoaniline (1.0 equiv) in a suitable solvent such as anhydrous tetrahydrofuran (THF).
-
Base Addition: Add a base, such as triethylamine (1.2 equiv), to the solution.[6] Alternatively, a biphasic system with sodium bicarbonate in water/dioxane can be used.[5]
-
Boc₂O Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.[5] If the reaction is exothermic, the addition can be performed in an ice bath at 0 °C.[5]
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-12 hours).[5][9]
-
Workup:
-
Once the reaction is complete, add water to the mixture.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).[5]
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[10]
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[11]
-
Purification: The crude this compound can be purified by silica gel column chromatography or recrystallization to yield the final product.[11][12]
Mandatory Visualization
The following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Reaction mechanism for the Boc protection of 2-bromoaniline.
Caption: Experimental workflow for the synthesis of N-Boc-2-bromoaniline.
References
- 1. N-(叔丁氧基羰基)-2-溴苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. Page loading... [guidechem.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. gsconlinepress.com [gsconlinepress.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. N-benzyl-2-bromoaniline synthesis - chemicalbook [chemicalbook.com]
- 12. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-2-bromoaniline
This technical guide provides a comprehensive overview of N-(tert-Butoxycarbonyl)-2-bromoaniline, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and complex molecular architectures. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Nomenclature and Synonyms
This compound is systematically named and known by several synonyms in chemical literature and supplier catalogs. The presence of the tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen is a defining feature of its nomenclature.
| Identifier Type | Value |
| Systematic Name | tert-butyl (2-bromophenyl)carbamate |
| Common Name | This compound |
| CAS Number | 78839-75-5 |
| Synonyms | N-Boc-2-bromoaniline, 2-Bromo-N-(tert-butoxycarbonyl)aniline, tert-Butyl N-(2-bromophenyl)carbamate |
Physicochemical Properties
The following table summarizes the key quantitative data for this compound. This information is critical for its handling, reaction setup, and purification.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄BrNO₂ | |
| Molecular Weight | 272.14 g/mol | |
| Boiling Point | 110 °C at 0.3 mmHg | |
| Density | 1.342 g/mL at 25 °C | |
| Refractive Index | n20/D 1.54 | |
| Flash Point | 110 °C (230 °F) - closed cup | |
| Melting Point | Not available for the 2-bromo isomer. The related 4-bromo isomer has a melting point of 103-106 °C.[1] |
Spectral Data
Detailed spectral data is essential for the characterization and purity assessment of this compound. Below are the expected spectral characteristics based on its structure and data from analogous compounds.
| Spectroscopy | Expected Peaks and Patterns |
| ¹H NMR | The spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons should appear as a multiplet in the range of 7.0-7.6 ppm. The N-H proton will likely appear as a broad singlet between 6.5 and 8.0 ppm. |
| ¹³C NMR | The tert-butyl carbons should produce two signals: one around 28 ppm for the methyl carbons and another around 80 ppm for the quaternary carbon. The aromatic carbons are expected in the 115-140 ppm range, with the carbon bearing the bromine atom being at the lower end of this range. The carbonyl carbon of the Boc group should appear around 152-155 ppm. |
| FT-IR (cm⁻¹) | The N-H stretch is expected as a sharp to moderately broad peak around 3300-3400 cm⁻¹. The C-H stretches of the aromatic ring and the alkyl groups will be in the 2850-3100 cm⁻¹ region. A strong carbonyl (C=O) stretch from the Boc group is anticipated around 1700-1730 cm⁻¹. The C-N stretch and aromatic C=C stretches will appear in the 1200-1600 cm⁻¹ region. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M⁺) at m/z 271 and 273 in an approximately 1:1 ratio, characteristic of a compound containing one bromine atom. A significant fragment corresponding to the loss of the tert-butyl group (M-57) is also expected. |
Experimental Protocols
The following is a detailed methodology for the synthesis of this compound, adapted from general procedures for the N-Boc protection of anilines.
Synthesis of this compound
This procedure involves the reaction of 2-bromoaniline with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Materials:
-
2-bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 2-bromoaniline (1.0 equivalent) in the chosen solvent (e.g., DCM).
-
Add triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield pure this compound.
-
Synthetic Applications and Workflow
This compound is a versatile building block in organic synthesis. The Boc-protected amino group is stable under many reaction conditions, while the bromo substituent provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Below is a diagram illustrating a typical synthetic workflow where this compound is used in a Suzuki coupling reaction to synthesize a biaryl compound, a common structural motif in medicinal chemistry.
References
The Sentinel of Synthesis: A Technical Guide to the Role of the Boc Protecting Group in Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group stands as a cornerstone in modern organic synthesis, particularly in the manipulation of aniline derivatives which are pivotal scaffolds in pharmaceuticals, agrochemicals, and materials science. This technical guide provides an in-depth exploration of the Boc group's role in aniline chemistry, offering a comprehensive overview of its application, mechanisms, and strategic importance in complex molecular synthesis.
Core Principles: Protection and Deprotection of Anilines
The primary function of the Boc group is to temporarily mask the nucleophilicity and basicity of the aniline nitrogen, preventing unwanted side reactions during subsequent synthetic transformations.[1][2] This reversible protection is the key to its utility, allowing for the selective modification of other parts of the molecule.
Boc Protection of Anilines
The most common method for the introduction of the Boc group onto an aniline is through the reaction with di-tert-butyl dicarbonate (Boc₂O).[3][4] The reaction proceeds via a nucleophilic acyl substitution where the lone pair of the aniline nitrogen attacks one of the electrophilic carbonyl carbons of Boc anhydride.[1][5]
Mechanism of Boc Protection:
The reaction mechanism involves the nucleophilic attack of the aniline on the Boc anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate anion, which subsequently decomposes to the stable tert-butoxide, carbon dioxide, and the protonated N-Boc aniline. The tert-butoxide then acts as a base to deprotonate the aniline, yielding the final product.[1][5]
Figure 1: Mechanism of Boc protection of an aniline.
Experimental Protocol: General Procedure for Boc Protection of Aniline
A solution of aniline (1.0 mmol) and di-tert-butyl dicarbonate (1.1 mmol) in a suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile) is stirred at room temperature.[6] The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the N-Boc-protected aniline.[4]
| Substrate | Reagent | Solvent | Catalyst | Time | Temperature | Yield (%) | Reference |
| Aniline | (Boc)₂O | THF | Triethylamine (TEA) | 2 h | Room Temp. | >95% | [6] |
| 3-Chloroaniline | (Boc)₂O | Water | None | 4 h | Room Temp. | High | [7] |
| Various Anilines | (Boc)₂O | Methanol | None | < 1 min - 2 h | Room Temp. | High | [8] |
| Various Amines | (Boc)₂O | Solvent-free | Sulfamic Acid | < 1 min | Room Temp. | High | [6] |
Table 1: Representative conditions for the Boc protection of anilines.
Deprotection of N-Boc Anilines
The removal of the Boc group is typically achieved under acidic conditions.[1][3] The acid-lability of the Boc group is a key feature, allowing for its selective cleavage in the presence of other protecting groups that are stable to acid.[3]
Mechanism of Boc Deprotection:
The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA).[1][5] This is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free aniline and carbon dioxide.[1][5]
Figure 2: Mechanism of acidic deprotection of an N-Boc aniline.
Experimental Protocol: General Procedure for Boc Deprotection of N-Boc Aniline
The N-Boc protected aniline (1.0 mmol) is dissolved in a suitable solvent, such as dichloromethane (DCM). Trifluoroacetic acid (TFA) (5-10 equivalents) is added, and the mixture is stirred at room temperature.[3] The reaction is typically complete within 1-2 hours. The volatiles are removed in vacuo to yield the deprotected aniline salt.
| Substrate | Reagent | Solvent | Time | Temperature | Yield (%) | Reference |
| N-Boc Aniline | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 2 h | Room Temp. | High | [3] |
| N-Boc Amines | Water | None | 12 min | 90-100 °C | Excellent | [9][10][11] |
| N-Boc Amines | Oxalyl Chloride | Methanol | 1-4 h | Room Temp. | up to 90% | [12] |
| Aromatic N-Boc Amines | Montmorillonite K10 clay | Dichloroethane | Selective | Room Temp. | High | [6] |
Table 2: Representative conditions for the deprotection of N-Boc anilines.
Modulating Reactivity and Directing Regioselectivity
Beyond its protective role, the N-Boc group significantly influences the reactivity of the aniline ring, enabling synthetic strategies that would otherwise be challenging.
Directed Ortho-Metalation (DoM)
The N-Boc group is a powerful directing group for ortho-lithiation.[13][14] Treatment of an N-Boc aniline with a strong base, such as tert-butyllithium, results in the selective deprotonation of the ortho-position due to the coordinating effect of the carbamate group. The resulting ortho-lithiated species can then be quenched with a variety of electrophiles to introduce substituents specifically at the C2 position.[13][15]
Figure 3: Workflow for directed ortho-metalation of N-Boc aniline.
Influence on Electrophilic Aromatic Substitution
The N-Boc group is an activating, ortho, para-directing group in electrophilic aromatic substitution reactions.[16][17] The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.[16][18] However, the bulky nature of the Boc group can sterically hinder the ortho-positions, often leading to a preference for para-substitution.[19]
Applications in Drug Development and Complex Molecule Synthesis
The strategic use of the Boc protecting group in aniline derivatives is a cornerstone of modern pharmaceutical development and the synthesis of complex organic molecules.[2][20] It allows for the precise and controlled construction of molecular architectures, leading to higher yields and purities of the target compounds.[2]
For instance, in the synthesis of multi-substituted aniline-based drugs, the Boc group can be used to:
-
Prevent N-alkylation or N-acylation while other functional groups on the aromatic ring are being modified.[2]
-
Direct the regioselective introduction of substituents via ortho-metalation.[21]
-
Enable the synthesis of complex heterocyclic scaffolds where the aniline nitrogen is part of the ring system.[21]
Figure 4: A generalized workflow illustrating the use of Boc protection in drug synthesis.
Conclusion
The tert-butyloxycarbonyl protecting group is an indispensable tool in the synthetic chemist's arsenal for the manipulation of aniline derivatives. Its ease of introduction and removal, coupled with its ability to modulate reactivity and direct regioselectivity, makes it a versatile and powerful group for the construction of complex molecules. A thorough understanding of the principles and protocols outlined in this guide is essential for researchers, scientists, and drug development professionals seeking to leverage the full potential of Boc-protected anilines in their synthetic endeavors.
References
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. wuxibiology.com [wuxibiology.com]
- 9. mcours.net [mcours.net]
- 10. [PDF] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Semantic Scholar [semanticscholar.org]
- 11. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions | Zinelaabidine | International Journal of Chemistry | CCSE [ccsenet.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. nbinno.com [nbinno.com]
- 21. Applications of ortho-phenylisonitrile and ortho-N-Boc aniline for the two-step preparation of novel bis-heterocyclic chemotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of N-(tert-Butoxycarbonyl)-2-bromoaniline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for N-(tert-Butoxycarbonyl)-2-bromoaniline, a key building block in modern organic synthesis, particularly in the development of novel pharmaceuticals. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for ensuring the integrity and reliability of this critical reagent.
This compound, also known as tert-butyl (2-bromophenyl)carbamate, is an N-Boc protected ortho-bromoaniline. The presence of the tert-butoxycarbonyl (Boc) protecting group is crucial for its application in various coupling reactions, making the understanding of its stability paramount for successful and reproducible synthetic outcomes.
Summary of Key Stability and Storage Parameters
The stability of this compound is influenced by several environmental factors. Adherence to recommended storage and handling protocols is essential to prevent degradation and maintain the compound's purity.
| Parameter | Recommendation/Observation | Source(s) |
| Storage Temperature | Store in a cool place, with some suppliers recommending 2-10 °C. | [1] |
| Atmosphere | Store in a dry and well-ventilated place. Some sources suggest storing under an inert gas. | [2][3] |
| Light Exposure | Keep container tightly closed and in a dark place. The compound is noted to be light-sensitive. | [1][3][4] |
| Moisture | Store in a dry environment. | [2][3] |
| Physical Form | Solid or liquid. | [1] |
| Incompatible Materials | Strong oxidizing agents and acids. | [1] |
| Hazardous Decomposition | May decompose upon combustion or at high temperatures to generate poisonous fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides. | [4] |
Factors Influencing Chemical Stability
The chemical integrity of this compound is primarily threatened by conditions that can lead to the cleavage of the Boc protecting group or other degradative pathways. The following diagram illustrates the key factors that can impact the stability of the compound and the recommended conditions for its storage.
Caption: Factors influencing the stability of this compound.
Experimental Protocols for Stability Assessment
Thermal Stability Assessment
This protocol aims to evaluate the thermal robustness of the compound.
Caption: Workflow for assessing thermal stability.
Methodology:
-
Sample Preparation: Accurately weigh samples of this compound into vials. For solution-state studies, dissolve the compound in a high-boiling, inert solvent (e.g., diphenyl ether, sulfolane).
-
Exposure: Place the vials in calibrated ovens or heating blocks set to various temperatures (e.g., 40°C, 60°C, 80°C, and temperatures approaching its boiling point under vacuum). Include a control sample stored at the recommended storage temperature (e.g., 4°C).
-
Time Points: Withdraw samples at predetermined intervals (e.g., 0, 24, 48, 72 hours, and weekly for longer-term studies).
-
Analysis: Analyze the samples using a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound and identify any degradation products.
-
Data Interpretation: Plot the concentration of this compound against time for each temperature. Calculate the degradation rate constants and half-life to quantify its thermal lability.
Photostability Assessment (Adapted from ICH Q1B Guidelines)
This protocol is designed to determine the compound's sensitivity to light.
Methodology:
-
Sample Preparation: Place samples of the solid material or in a suitable solvent in chemically inert, transparent containers. Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.
-
Light Exposure: Expose the samples to a light source that meets ICH Q1B Option II criteria, which includes a combination of cool white fluorescent and near-UV lamps. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC or LC-MS.
-
Comparison: Compare the chromatograms of the exposed and control samples. A significant decrease in the parent peak or the appearance of new peaks in the exposed sample indicates photosensitivity.
Stability in Acidic and Basic Conditions
This protocol assesses the lability of the Boc group under acidic and basic conditions.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a range of acidic and basic solutions (e.g., HCl solutions of varying molarity, trifluoroacetic acid in dichloromethane, and aqueous solutions of sodium hydroxide or sodium carbonate).
-
Reaction: Stir the solutions at room temperature or a slightly elevated temperature.
-
Monitoring: Monitor the progress of the reaction over time by TLC or LC-MS to observe the disappearance of the starting material and the appearance of 2-bromoaniline.
-
Kinetics: For quantitative analysis, the kinetics of the deprotection can be studied by monitoring the reaction rate at different acid/base concentrations and temperatures.
Conclusion
This compound is a stable compound when stored under the recommended conditions. Key factors to control are exposure to light, high temperatures, and incompatible materials such as strong acids and oxidizing agents. For researchers and drug development professionals, adherence to the storage guidelines summarized in this document is crucial for maintaining the quality and reactivity of this important synthetic intermediate, thereby ensuring the reliability and success of subsequent synthetic transformations. The provided experimental frameworks offer a starting point for any organization wishing to conduct more detailed, quantitative stability studies tailored to their specific applications.
References
An In-depth Technical Guide on the Solubility of N-(tert-Butoxycarbonyl)-2-bromoaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of N-(tert-Butoxycarbonyl)-2-bromoaniline
A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. Key properties for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 78839-75-5 | |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1] |
| Molecular Weight | 272.14 g/mol | [1] |
| Boiling Point | 110 °C at 0.3 mmHg | [2] |
| Density | 1.342 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.54 | [2] |
Predicted Solubility Profile
The principle of "like dissolves like" provides a framework for predicting the solubility of this compound. The molecule's structure contains both polar and non-polar regions, suggesting a varied solubility profile.
-
Non-polar characteristics: The presence of the phenyl ring and the tert-butyl group imparts significant non-polar character, suggesting probable solubility in non-polar solvents such as toluene, hexane, and diethyl ether.
-
Polar characteristics: The carbamate group introduces polarity and the potential for hydrogen bonding (as an acceptor), indicating that solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane is likely. The amino group of the parent aniline is protected, which reduces its ability to act as a hydrogen bond donor.
-
Protic Solvents: Solubility in polar protic solvents such as methanol, ethanol, and isopropanol is expected to be moderate. While the carbamate can accept hydrogen bonds, the overall non-polar surface area of the molecule may limit extensive solvation.
-
Aqueous In-solubility: The parent compound, 2-bromoaniline, is reported to be insoluble in water[3][4][5][6]. The addition of the large, hydrophobic tert-butoxycarbonyl group is expected to further decrease its solubility in aqueous solutions.
Based on this structural analysis, this compound is predicted to be most soluble in moderately polar to non-polar organic solvents. However, for precise applications, experimental determination of solubility is crucial.
Experimental Protocols for Solubility Determination
To address the absence of quantitative data, two robust methods for determining the solubility of this compound are detailed below: the gravimetric method and the shake-flask method coupled with UV-Vis spectrophotometry.
3.1. Gravimetric Method
This method directly measures the mass of the solute dissolved in a known volume of a saturated solution.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Volumetric flasks
-
Pipettes
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. It is advisable to filter the supernatant using a syringe filter compatible with the solvent.
-
Transfer the clear, saturated solution to a pre-weighed vial.
-
Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.
-
Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculate the solubility in g/L or mg/mL.
3.2. Shake-Flask Method with UV-Vis Spectrophotometry
This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.
Materials:
-
Same as the gravimetric method, plus:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
Part 1: Preparation of a Saturated Solution
-
Follow steps 1-6 from the gravimetric method to prepare a saturated solution and isolate the clear supernatant.
Part 2: Preparation of a Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
Part 3: Determination of Solubility
-
Take a precise aliquot of the saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the concentration of the original saturated solution by multiplying by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for assessing and utilizing solubility data in a research context.
Caption: Logical workflow for solubility assessment and application.
This comprehensive guide provides a predictive framework and detailed experimental protocols to empower researchers in determining and utilizing the solubility of this compound. Accurate solubility data is fundamental to the successful progression of research and development in the chemical and pharmaceutical sciences.
References
- 1. scbt.com [scbt.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 2-Bromoaniline | 615-36-1 [chemicalbook.com]
- 4. 2-Bromoaniline, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 2-Bromoaniline CAS#: 615-36-1 [m.chemicalbook.com]
- 6. 2-Bromoaniline manufacturers and suppliers in india [chemicalbook.com]
Spectroscopic Profile of N-(tert-Butoxycarbonyl)-2-bromoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-(tert-butoxycarbonyl)-2-bromoaniline, a key intermediate in organic synthesis. Due to the limited availability of complete, publicly accessible spectral datasets for this specific compound, this guide presents a combination of experimental data for the closely related compound, tert-butyl (2-aminophenyl)carbamate, and predicted data for this compound based on established spectroscopic principles. This approach offers valuable insights into the expected spectral characteristics of the target molecule.
Spectroscopic Data
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
| tert-Butyl (2-aminophenyl)carbamate[1] | CDCl₃ | 7.25 | d | 8 | Ar-H |
| 7.01 | m | Ar-H | |||
| 6.80 | m | Ar-H (2H) | |||
| 6.22 | bs | NH | |||
| 3.72 | bs | NH₂ | |||
| 1.51 | s | C(CH₃)₃ (9H) | |||
| This compound (Predicted) | CDCl₃ | ~7.5-7.6 | d | ~8 | Ar-H |
| ~7.2-7.3 | t | ~8 | Ar-H | ||
| ~6.9-7.0 | t | ~8 | Ar-H | ||
| ~8.0-8.2 | d | ~8 | Ar-H | ||
| ~6.5-7.0 | bs | NH | |||
| ~1.5 | s | C(CH₃)₃ (9H) |
Table 2: ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) [ppm] | Assignment |
| tert-Butyl (2-aminophenyl)carbamate[1] | CDCl₃ | 153.94 | C=O |
| 139.18 | Ar-C | ||
| 126.20 | Ar-C | ||
| 125.09 | Ar-C | ||
| 124.79 | Ar-C | ||
| 120.13 | Ar-C | ||
| 117.98 | Ar-C | ||
| 80.67 | C(CH₃)₃ | ||
| 28.34 | C(CH₃)₃ | ||
| This compound (Predicted) | CDCl₃ | ~153 | C=O |
| ~138 | Ar-C | ||
| ~132 | Ar-C | ||
| ~128 | Ar-C | ||
| ~125 | Ar-C | ||
| ~122 | Ar-C | ||
| ~115 | Ar-C-Br | ||
| ~81 | C(CH₃)₃ | ||
| ~28 | C(CH₃)₃ |
Infrared (IR) Spectroscopy
Table 3: IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) for this compound |
| N-H Stretch | 3400-3300 |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 2980-2850 |
| C=O Stretch (carbamate) | 1725-1705 |
| C=C Stretch (aromatic) | 1600-1450 |
| C-N Stretch | 1300-1200 |
| C-Br Stretch | 700-500 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | [M]+ (m/z) | Key Fragments (m/z) and Assignments |
| This compound | Electron Ionization (EI) | 271/273 (due to ⁷⁹Br/⁸¹Br isotopes) | 215/217 [M - C₄H₈]⁺, 172/174 [M - Boc]⁺, 157/159 [M - C₄H₈ - CO]⁺, 57 [C₄H₉]⁺ (tert-butyl cation) |
Experimental Protocols
The following sections detail standardized methodologies for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized for both ¹H and ¹³C NMR data acquisition.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then filtered into a 5 mm NMR tube.
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Data is typically acquired with 16 to 32 scans, a spectral width of -2 to 12 ppm, an acquisition time of approximately 3-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse program is employed to simplify the spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (typically 1024 or more) is required to achieve an adequate signal-to-noise ratio. A spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds are common parameters.
-
Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. The chemical shifts are referenced to the solvent peak or the internal standard.
Infrared (IR) Spectroscopy
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: A background spectrum of the empty accessory is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a common technique for determining the molecular weight and fragmentation pattern of organic compounds.
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: In the EI source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
References
Methodological & Application
Application Notes and Protocol: Suzuki-Miyaura Coupling of N-(tert-Butoxycarbonyl)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of N-(tert-butoxycarbonyl)-2-bromoaniline with various arylboronic acids. This reaction is a cornerstone in modern organic synthesis for the formation of C-C bonds, particularly in the construction of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2] The protocol is based on established methodologies for similar, structurally relevant substrates, providing a robust starting point for optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[2] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]
Data Presentation: Representative Reaction Conditions
While extensive data for the specific Suzuki coupling of this compound is not widely published, the following table summarizes effective conditions reported for the structurally similar and more challenging unprotected ortho-bromoanilines.[4] These conditions serve as an excellent starting point for the optimization of the target reaction.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 12-24 | Good | [5] |
| CataCXium® A Pd G3 (2) | - | Cs₂CO₃ (3) | 1,4-Dioxane/H₂O | 80-100 | 12-24 | Good | [5] |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | KF (3) | THF | RT | 12-24 | Good | [6] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | Moderate | General |
| PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DME/H₂O | 85 | 16 | Moderate-Good | [7] |
Note: Yields are highly dependent on the specific arylboronic acid used.
Experimental Protocols
This section provides a detailed, generalized methodology for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. A conventional heating protocol and a microwave-assisted protocol are described.
Protocol 1: Conventional Heating
This protocol is adapted from successful couplings of sterically hindered ortho-substituted anilines.[4][5]
Materials and Equipment:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(OAc)₂, CataCXium® A Pd G3)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane, 2-MeTHF)
-
Degassed water
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%), if required. Add the catalyst/ligand mixture to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio is 10:1 organic solvent to water.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and often improve yields.
Materials and Equipment:
-
Same as Protocol 1, with the addition of a dedicated microwave reactor and appropriate microwave vials.
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for several minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
Work-up and Purification: After cooling to room temperature, work up and purify the product as described in Protocol 1.
Visualizations
Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Buchwald-Hartwig Amination using N-(tert-Butoxycarbonyl)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of amines with aryl halides, pseudohalides, and sulfonates, offering a versatile and efficient route to a wide array of arylamines. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The reaction is valued for its broad substrate scope, functional group tolerance, and generally milder conditions compared to classical methods like the Ullmann condensation.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination using N-(tert-Butoxycarbonyl)-2-bromoaniline as the aryl halide substrate. The Boc-protecting group on the aniline makes this substrate particularly useful for the synthesis of ortho-substituted diamine derivatives, which are important building blocks in medicinal chemistry and ligand design.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), in this case, this compound, to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the N-arylated product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand, base, and solvent is critical for the success of the reaction, influencing reaction rates, yields, and substrate scope. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the reductive elimination step and prevent undesired side reactions.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of this compound with various amines. The data has been compiled from literature reports to provide a comparative overview of different reaction conditions and their outcomes.
Table 1: Reaction of this compound with Morpholine
| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 88 |
| [Pd(allyl)Cl]₂ (1) | BrettPhos (2) | LHMDS (1.5) | THF | 80 | 12 | 92 |
Table 2: Reaction of this compound with Aniline
| Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1.5) | SPhos (3) | K₂CO₃ (2.0) | t-BuOH | 100 | 20 | 85 |
| Pd₂(dba)₃ (1) | DavePhos (2) | Cs₂CO₃ (1.5) | Toluene | 110 | 16 | 90 |
| G3-XPhos (2) | - | NaOt-Bu (1.4) | Dioxane | 90 | 24 | 93 |
Experimental Protocols
The following are detailed methodologies for the Buchwald-Hartwig amination of this compound with morpholine and aniline. These protocols are intended as a general guide and may require optimization for specific substrates and scales.
Protocol 1: Synthesis of tert-butyl (2-(morpholin-4-yl)phenyl)carbamate
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)
-
Xantphos (0.04 mmol, 23.1 mg)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 135 mg)
-
Anhydrous Toluene (5 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Under a positive pressure of the inert gas, add anhydrous toluene via syringe.
-
Finally, add morpholine via syringe.
-
Place the sealed flask in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Synthesis of tert-butyl (2-(phenylamino)phenyl)carbamate
Materials:
-
This compound (1.0 mmol, 286 mg)
-
Aniline (1.1 mmol, 101 µL)
-
Palladium(II) acetate (Pd(OAc)₂) (0.015 mmol, 3.4 mg)
-
SPhos (0.03 mmol, 12.3 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous tert-butanol (t-BuOH) (5 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, Pd(OAc)₂, SPhos, and potassium carbonate.
-
Seal the flask, and then evacuate and refill with an inert gas three times.
-
Add anhydrous tert-butanol, followed by aniline, via syringe under a positive flow of inert gas.
-
Heat the reaction mixture to 100 °C in a preheated oil bath.
-
Stir the mixture for 20 hours, monitoring its progress by TLC or LC-MS.
-
After the reaction is complete, allow the mixture to cool to ambient temperature.
-
Add ethyl acetate (25 mL) and water (25 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture and concentrate the solvent in vacuo.
-
Purify the residue by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with N-Boc-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for various palladium-catalyzed cross-coupling reactions utilizing N-Boc-2-bromoaniline as a key building block. This versatile substrate is frequently employed in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group offers the advantage of temporarily masking the aniline's reactivity, allowing for selective transformations at the ortho-position before its removal under mild acidic conditions.
This document covers five major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck-Mizoroki reaction, Sonogashira coupling, Buchwald-Hartwig amination, and cyanation. For each reaction, a general overview, a detailed experimental protocol, and a table summarizing reaction conditions and yields with various coupling partners are provided.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of N-Boc-2-bromoaniline, this reaction is instrumental in the synthesis of N-Boc-2-aminobiphenyls and related structures, which are prevalent in many biologically active molecules. The reaction generally proceeds with high yields and tolerates a wide range of functional groups.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 92 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 88 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O (4:1) | 85 | 18 | 75 |
| Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | Acetonitrile/H₂O (5:1) | 80 | 24 | 68 |
| Potassium vinyltrifluoroborate | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | THF/H₂O (10:1) | 80 | 12 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
N-Boc-2-bromoaniline (1.0 mmol, 272 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add N-Boc-2-bromoaniline, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the tube with argon three times.
-
Add toluene and water via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-2-aminobiphenyl.
Heck-Mizoroki Reaction
The Heck-Mizoroki reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the synthesis of complex olefinic structures. When applied to N-Boc-2-bromoaniline, it allows for the introduction of a variety of vinyl groups at the ortho-position of the protected aniline.
Quantitative Data Summary: Heck-Mizoroki Reaction
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 85 |
| n-Butyl acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Na₂CO₃ | Acetonitrile | 80 | 18 | 90 |
| Methyl methacrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 24 | 78 |
| Cyclohexene | Pd(OAc)₂ (2) | Herrmann's Catalyst (2) | Cs₂CO₃ | NMP | 110 | 36 | 65 |
Experimental Protocol: Heck-Mizoroki Reaction with n-Butyl Acrylate
Materials:
-
N-Boc-2-bromoaniline (1.0 mmol, 272 mg)
-
n-Butyl acrylate (1.5 mmol, 192 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2.2 mg)
-
Triphenylphosphine (PPh₃, 0.02 mmol, 5.2 mg)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg)
-
Anhydrous acetonitrile (5 mL)
Procedure:
-
In a sealed tube, combine N-Boc-2-bromoaniline, Pd(OAc)₂, PPh₃, and Na₂CO₃.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous acetonitrile and n-butyl acrylate via syringe.
-
Seal the tube and heat the mixture at 80 °C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product is then purified by flash column chromatography (hexane/ethyl acetate) to yield the desired product.
Sonogashira Coupling
The Sonogashira coupling reaction is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly valuable for the synthesis of arylethynes, which are important intermediates in medicinal chemistry and materials science. For N-Boc-2-bromoaniline, this provides a direct route to 2-alkynyl-N-Boc-anilines.
Quantitative Data Summary: Sonogashira Coupling
| Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 95 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 70 | 12 | 89 |
| 1-Hexyne | PdCl₂(dppf) (2) | CuI (3) | Piperidine | DMF | 80 | 10 | 82 |
| Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 76 |
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
N-Boc-2-bromoaniline (1.0 mmol, 272 mg)
-
Phenylacetylene (1.1 mmol, 112 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 3 mL)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
Procedure:
-
To a Schlenk flask, add N-Boc-2-bromoaniline, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF, triethylamine, and phenylacetylene via syringe.
-
Stir the reaction mixture at 65 °C for 8 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with diethyl ether, and filter through Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to give N-Boc-2-(phenylethynyl)aniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] It allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and heterocycles. This reaction is particularly useful for synthesizing N-aryl derivatives from N-Boc-2-bromoaniline.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) | Xantphos (2) | NaOtBu | Toluene | 100 | 18 | 92 |
| Piperidine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 88 |
| Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₃PO₄ | t-BuOH | 100 | 20 | 85 |
| Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 90 | 16 | 78 |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
N-Boc-2-bromoaniline (1.0 mmol, 272 mg)
-
Morpholine (1.2 mmol, 105 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)
-
Xantphos (0.02 mmol, 11.6 mg)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add N-Boc-2-bromoaniline and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and morpholine via syringe under a positive pressure of argon.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash chromatography to obtain the desired product.
Palladium-Catalyzed Cyanation
The introduction of a nitrile group onto an aromatic ring is a valuable transformation in organic synthesis, as nitriles can be readily converted into a variety of other functional groups. Palladium-catalyzed cyanation of aryl halides provides a direct and efficient method for this conversion. Using a non-toxic cyanide source like potassium hexacyanoferrate(II) is a greener alternative to traditional, more hazardous cyanide reagents.[2][3]
Quantitative Data Summary: Palladium-Catalyzed Cyanation
| Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Zn(CN)₂ | Pd₂(dba)₃ (2) | dppf (4) | - | DMF | 80 | 12 | 88 |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | cataCXium A (4) | Na₂CO₃ | NMP | 120 | 24 | 85 |
| CuCN | Pd(PPh₃)₄ (5) | - | - | DMF | 140 | 18 | 75 |
| Trimethylsilyl cyanide | PdCl₂(PPh₃)₂ (3) | - | CsF | Acetonitrile | 80 | 10 | 82 |
Experimental Protocol: Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
Materials:
-
N-Boc-2-bromoaniline (1.0 mmol, 272 mg)
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.3 mmol, 110 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)
-
cataCXium A (di(1-adamantyl)-n-butylphosphine, 0.04 mmol, 14.4 mg)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 212 mg)
-
N-Methyl-2-pyrrolidone (NMP, 5 mL)
Procedure:
-
Add N-Boc-2-bromoaniline, K₄[Fe(CN)₆], Pd(OAc)₂, cataCXium A, and Na₂CO₃ to a microwave vial equipped with a stir bar.
-
Add NMP, seal the vial, and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for 24 hours with stirring.
-
After cooling, dilute the mixture with ethyl acetate and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford N-Boc-2-cyanoaniline.
References
Application Note: Protocol for the Deprotection of N-(tert-Butoxycarbonyl)-2-bromoaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most utilized protecting groups for amines in organic synthesis, valued for its stability in a wide range of chemical conditions and its straightforward removal under acidic conditions.[1] This orthogonality is crucial in multi-step syntheses, particularly in the development of pharmaceutical intermediates. This document provides a detailed protocol for the acidic deprotection of N-(tert-Butoxycarbonyl)-2-bromoaniline to yield 2-bromoaniline. The primary methods discussed employ Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), which are standard and effective reagents for this transformation.[2]
The deprotection is an acid-catalyzed hydrolysis of the carbamate.[3] The mechanism begins with the protonation of the carbamate's carbonyl oxygen. This step facilitates the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1] The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine. The resulting amine is then protonated by the excess acid, typically yielding an amine salt as the final product. A potential side reaction is the alkylation of nucleophiles by the tert-butyl cation, which can be minimized by using "scavengers" like anisole or triisopropylsilane.[4]
Experimental Protocols
Two common and reliable methods for the Boc deprotection of this compound are presented below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This is a very common and efficient method for Boc deprotection.[1][5] TFA is volatile, which simplifies its removal during work-up.[1]
Materials and Reagents:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane (DCM). A typical concentration is around 0.1-0.2 M.
-
Reagent Addition: Add Trifluoroacetic Acid (TFA) to the solution. The amount of TFA can range from 25% to 50% of the total volume (e.g., for 10 mL of DCM, add 2.5 to 10 mL of TFA).[6] For anilines, a 1:1 mixture of TFA:DCM is common.[4]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1 to 4 hours.[2]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detected.
-
Work-up:
-
Upon completion, remove the solvent and excess TFA under reduced pressure (in vacuo).[4][6]
-
Dissolve the residue in an organic solvent like ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Caution: This will cause CO₂ evolution.[2]
-
Wash the organic layer with brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2][4]
-
-
Purification: The crude 2-bromoaniline can be purified by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is an alternative to TFA and is also widely used.[2][7] It typically yields the hydrochloride salt of the amine.
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like dioxane or methanol, or suspend it directly in a 4M solution of HCl in 1,4-dioxane.[2][7]
-
Reaction: Stir the mixture at room temperature. The reaction is generally complete within 1 to 4 hours, though some reactions may be left for up to 18 hours.[6][7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up (Isolation of Amine Salt):
-
Upon completion, the product may precipitate as the hydrochloride salt. The solvent can be removed in vacuo.[7]
-
The amine salt can often be precipitated by adding a non-polar solvent like diethyl ether and then collected by filtration.
-
-
Work-up (Isolation of Free Amine):
-
After removing the reaction solvent in vacuo, dilute the residue with an organic solvent (e.g., DCM or ethyl acetate).
-
Carefully add a saturated aqueous solution of NaHCO₃ or a dilute NaOH solution to neutralize the acid and convert the amine salt to the free amine.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the free amine.[6]
-
-
Purification: Purify the product by column chromatography if needed.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of aromatic amines based on established protocols.
| Parameter | Protocol 1: TFA/DCM | Protocol 2: 4M HCl in Dioxane | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) | [4],[7] |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane | [6],[7] |
| Temperature | Room Temperature | Room Temperature | [4],[2] |
| Time | 1 - 4 hours | 1 - 18 hours | [6],[2] |
| Typical Yield | >90% | >90% | [8],[9] |
| Work-up | Aqueous basic wash (e.g., NaHCO₃) | Aqueous basic wash or precipitation of HCl salt | [6],[7] |
Note: Yields are representative for Boc-protected anilines and may vary based on the specific substrate and reaction scale.
Experimental Workflow Visualization
Caption: Workflow for the Boc deprotection of this compound.
Troubleshooting and Safety
-
Incomplete Reaction: If the reaction stalls, ensure the acid used is not old or degraded. A slight increase in reaction time or temperature can be considered, though this may increase side products.[4]
-
Side Products: The tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings.[4] While the bromo-substituted ring is less susceptible, the use of a scavenger like anisole or triisopropylsilane can be employed to trap the cation if side products are observed.[4]
-
Safety Precautions: Trifluoroacetic acid and concentrated solutions of HCl are highly corrosive and volatile.[10][11] Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure proper quenching procedures and waste disposal protocols are followed. The reaction also produces isobutylene and carbon dioxide gas, so the reaction should not be performed in a sealed system.[10][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Boc Deprotection - HCl [commonorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acids - Wordpress [reagents.acsgcipr.org]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
The Versatility of N-(tert-Butoxycarbonyl)-2-bromoaniline in the Synthesis of Kinase Inhibitors
Application Note: In the landscape of modern drug discovery and development, the strategic use of versatile building blocks is paramount for the efficient construction of complex bioactive molecules. N-(tert-Butoxycarbonyl)-2-bromoaniline has emerged as a valuable starting material in multi-step organic synthesis, particularly for the generation of scaffolds targeting protein kinases. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of aryl, heteroaryl, and amino moieties. The tert-butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for controlled reactivity and is readily removed under acidic conditions, providing a pathway to diverse functionalization in subsequent synthetic steps.
This document outlines the application of this compound in the synthesis of a potent dual inhibitor of Anaplastic Lymphoma Kinase (ALK) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, which are implicated in various cancers. The synthetic strategy highlights a key Suzuki-Miyaura coupling reaction to construct the core 2-aryl aniline structure, followed by a series of transformations to yield the final heterocyclic kinase inhibitor.
Key Applications in Drug Discovery:
-
Scaffold for Kinase Inhibitors: The 2-aminobiphenyl and related diaryl amine structures derived from this compound are privileged scaffolds in a multitude of kinase inhibitors.
-
Controlled Functionalization: The Boc protecting group ensures selective reactions at the bromine-substituted position before further modifications at the aniline nitrogen.
-
Access to Diverse Chemical Space: The ability to participate in various cross-coupling reactions allows for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.
Experimental Protocols
The following protocols describe a multi-step synthesis of a dual ALK/PIM kinase inhibitor, adapted from a known procedure starting with the analogous unprotected 2-bromoaniline. The initial step involves the Suzuki-Miyaura coupling of this compound.
Step 1: Suzuki-Miyaura Coupling
This step describes the palladium-catalyzed cross-coupling of this compound with a suitable boronic acid derivative to form the corresponding N-Boc-2-aryl aniline.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-formylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
To a dried reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Add the palladium catalyst (0.05 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Subsequent Synthetic Steps:
Following the Suzuki-Miyaura coupling, the synthesis of the dual ALK/PIM kinase inhibitor would proceed through the following key transformations:
-
Reductive Amination: The aldehyde group of the coupled product is reacted with an appropriate amine in the presence of a reducing agent to form a secondary amine.
-
Cyclization: The intermediate is then treated with a suitable reagent to facilitate the formation of the heterocyclic core.
-
Boc Deprotection: The tert-butoxycarbonyl protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free aniline.
-
Final Functionalization: The newly exposed amino group can be further functionalized if required by the final structure of the inhibitor.
Data Presentation
The following table summarizes the quantitative data for the key steps in the synthesis of a dual ALK/PIM kinase inhibitor, based on a similar reported synthesis.
| Step | Reaction | Starting Materials | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1. Suzuki Coupling | Formation of N-Boc-2-(4-formylphenyl)aniline | This compound, 4-Formylphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | >95 |
| 2. Reductive Amination | Formation of a secondary amine | N-Boc-2-(4-formylphenyl)aniline, Primary amine | NaBH(OAc)₃ | Dichloromethane | RT | 4 | 78 | >95 |
| 3. Cyclization | Formation of the heterocyclic core | Product from Step 2 | e.g., a-haloketone, base | DMF | 100 | 6 | 65 | >98 |
| 4. Boc Deprotection | Removal of the Boc protecting group | Boc-protected heterocyclic intermediate | Trifluoroacetic acid | Dichloromethane | RT | 1 | 95 | >98 |
Mandatory Visualizations
Experimental Workflow
Caption: Synthetic workflow for a dual ALK/PIM kinase inhibitor.
ALK and PIM Kinase Signaling Pathway
Caption: Simplified ALK and PIM kinase signaling pathways.
Application Notes and Protocols for the Suzuki-M-iyaura Coupling of N-(tert-Butoxycarbonyl)-2-bromoaniline with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful reaction is extensively utilized in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures, which are common motifs in biologically active compounds. The N-(tert-butoxycarbonyl) (Boc) protecting group on aniline derivatives, such as in N-(tert-butoxycarbonyl)-2-bromoaniline, is often employed to enhance reactivity and improve yields in Suzuki-Miyaura coupling reactions compared to their unprotected counterparts.[1]
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling reaction between this compound and various boronic acids, including detailed experimental protocols and a summary of reaction conditions and yields for analogous substrates.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound, typically a boronic acid or its ester, with an organohalide. The catalytic cycle consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Data Presentation
Table 1: Reaction Conditions for Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoaniline | [PdCl(N,ODipp)(PPh₃)] (1) | - | Na₂CO₃ (2) | Methanol | 60 | 24 | 87[2] |
| 2 | Bromobenzene | Pd(OAc)₂ (1) | RO-PTA | Na₂CO₃ | H₂O:ACN (1:1) | 80 | - | 91[2] |
| 3 | 4-Bromoacetophenone | Pd(II)-iminophosphine C1 | - | K₂CO₃ (2) | Toluene | 70 | 1 | 99[3] |
| 4 | 4-Bromoanisole | Pd complex 3 (1) | - | K₂CO₃ (2) | Toluene | 70 | 1-2 | Low[4] |
Table 2: Catalyst and Base Screening for the Coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid
| Entry | Catalyst (10 mol%) | Base (2 equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | DME | 80 | 4 | 22[5] |
| 2 | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | 95[5] |
| 3 | Pd(PCy₃)₂ | K₂CO₃ | DME | 80 | 4 | 65[5] |
Experimental Protocols
The following are detailed, generalized methodologies for performing the Suzuki-Miyaura coupling of this compound with boronic acids. These protocols are based on established procedures for similar substrates and should be optimized for specific boronic acids.
Protocol 1: General Procedure using Pd(dppf)Cl₂ as a Catalyst
This protocol is adapted from a general procedure for the Suzuki coupling of bromoindazoles.[5]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,2-Dimethoxyethane (DME) or Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent (e.g., a mixture of DME/water or dioxane/water, typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(tert-butoxycarbonyl)-2-aminobiphenyl derivative.
Protocol 2: Microwave-Assisted Suzuki Coupling
This protocol is a generalized procedure for microwave-assisted Suzuki coupling reactions.[4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or another suitable palladium catalyst/ligand system.
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Microwave reactor vials
-
Argon or Nitrogen gas
Procedure:
-
To a microwave reactor vial, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent mixture (e.g., 4:1 dioxane/water).
-
Seal the vial under an inert atmosphere.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction as described in Protocol 1 (steps 7-9).
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized experimental workflow for Suzuki coupling.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. pure.hw.ac.uk [pure.hw.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-(tert-Butoxycarbonyl)-2-bromoaniline by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the purification of N-(tert-Butoxycarbonyl)-2-bromoaniline, a key intermediate in various synthetic organic chemistry applications, utilizing silica gel column chromatography. The protocols detailed herein are designed to ensure high purity of the final product, which is critical for subsequent reactions and drug development processes.
Introduction
This compound serves as a versatile building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and materials.[1] The introduction of the tert-butoxycarbonyl (Boc) protecting group to 2-bromoaniline facilitates various chemical transformations by modulating the reactivity of the amino group.[2] Following its synthesis, purification is a crucial step to remove unreacted starting materials, byproducts, and other impurities. Column chromatography is a widely employed technique for this purpose, offering efficient separation based on the differential adsorption of compounds to a stationary phase.
Principle of Separation
Normal-phase column chromatography is the method of choice for the purification of this compound. This technique utilizes a polar stationary phase, typically silica gel, and a non-polar mobile phase. The separation is based on the principle of polarity. This compound, being a moderately polar compound due to the presence of the carbamate and bromo functionalities, will adhere to the polar silica gel. By gradually increasing the polarity of the mobile phase, the compound can be selectively eluted from the column, leaving behind more polar and less polar impurities.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the purification process.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 78839-75-5 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| Appearance | Off-white to light yellow solid |
| Boiling Point | 110 °C at 0.3 mmHg |
| Density | 1.342 g/mL at 25 °C |
Table 2: Recommended Chromatographic Purification Parameters
| Parameter | Description |
| Technique | Flash Column Chromatography |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase System | Hexane/Ethyl Acetate Gradient |
| Initial Polarity | 5-10% Ethyl Acetate in Hexane |
| Final Polarity | 20-30% Ethyl Acetate in Hexane |
| Typical Rf of Product | ~0.3-0.4 in 20% Ethyl Acetate/Hexane |
| Loading Capacity | 1:50 to 1:100 (Crude Product:Silica Gel) by weight |
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
Preliminary TLC Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent mixture that gives the target compound an Rf value between 0.2 and 0.4 for effective separation.
-
Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined ratio of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate).
-
Visualize the separated spots under a UV lamp.
-
Adjust the solvent system to achieve the desired Rf for the product spot.
Column Packing (Slurry Method)
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexane). The amount of silica gel should be approximately 50-100 times the weight of the crude material.
-
Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow the solvent to drain until its level is just above the top of the silica bed. Caution: Do not let the column run dry at any stage.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
Sample Loading
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top layer of sand using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the liquid level just reaches the top of the sand.
-
Carefully add a small amount of the initial mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel.
Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase.
-
Begin eluting the column by opening the stopcock. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.
-
Collect the eluent in a series of labeled fractions.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane as the elution progresses. A stepwise gradient is often effective.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
Product Isolation
-
Identify the fractions containing the pure this compound by TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product as an off-white to light yellow solid.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, and melting point.
Mandatory Visualization
The following diagram illustrates the synthesis of this compound through the Boc protection of 2-bromoaniline.
Caption: Boc protection of 2-bromoaniline.
References
Handling and safety precautions for N-(tert-Butoxycarbonyl)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive handling and safety information for N-(tert-Butoxycarbonyl)-2-bromoaniline (CAS No. 78839-75-5), a key building block in organic synthesis, particularly in the development of pharmaceuticals. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.
Chemical and Physical Properties
This compound, also known as tert-butyl (2-bromophenyl)carbamate, is a white to off-white solid. Its Boc-protected amino group and ortho-bromine atom make it a versatile reagent for various cross-coupling reactions and further functionalization.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 78839-75-5 | [1][2] |
| Molecular Formula | C₁₁H₁₄BrNO₂ | [1][2] |
| Molecular Weight | 272.14 g/mol | [1][2][3] |
| Appearance | White to off-white solid | |
| Boiling Point | 110 °C at 0.3 mmHg | [3][4] |
| Melting Point | 52-54 °C | [5] |
| Density | 1.342 g/mL at 25 °C | [3][4] |
| Flash Point | 110 °C (230 °F) - closed cup | [3][4] |
| Refractive Index | n20/D 1.54 | [3][4] |
Safety and Handling
2.1 Hazard Identification
This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][6]
Hazard Statements:
2.2 Personal Protective Equipment (PPE)
To minimize exposure, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[3][7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3][7]
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[7]
-
Respiratory Protection: A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended, especially when handling the solid form, to avoid inhalation of dust.[3][7]
2.3 Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[5][6]
-
Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[5][6]
Experimental Protocols
This compound is a valuable precursor in various organic transformations, most notably in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds, and in deprotection to yield the free amine.
4.1 General Workflow for a Cross-Coupling Reaction
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, involving this compound.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
4.2 Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a C-C bond.
-
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-Boc-protected biaryl compound.
-
4.3 Protocol for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
-
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired N-Boc-protected diarylamine.
-
4.4 Protocol for Boc Deprotection
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free aniline, a common subsequent step in a synthetic sequence.
-
Materials:
-
N-Boc protected aniline derivative
-
Strong acid (e.g., trifluoroacetic acid (TFA) or 4M HCl in dioxane)
-
Anhydrous solvent (e.g., dichloromethane (DCM) or dioxane)
-
-
Procedure:
-
Dissolve the N-Boc protected compound in the anhydrous solvent in a round-bottom flask.
-
Add the strong acid (e.g., 20-50% v/v TFA in DCM, or an excess of 4M HCl in dioxane) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
To obtain the free amine from its salt, dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a mild base (e.g., NaHCO₃ or Na₂CO₃) until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the deprotected aniline.
-
Disclaimer
The information provided in these application notes is intended for use by qualified professionals and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. All users should be familiar with the safety and handling precautions outlined in the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes: N-(tert-Butoxycarbonyl)-2-bromoaniline in the Synthesis of Bioactive Molecules
Introduction
N-(tert-Butoxycarbonyl)-2-bromoaniline, also known as tert-butyl N-(2-bromophenyl)carbamate, is a versatile and highly valuable building block in medicinal chemistry and drug discovery.[1][2] Its structure incorporates two key reactive sites: a bromine atom on the aromatic ring and a tert-butoxycarbonyl (Boc)-protected amine. This arrangement makes it an ideal substrate for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures commonly found in bioactive compounds. The bromo group serves as a handle for forming new carbon-carbon and carbon-nitrogen bonds, while the Boc-protecting group allows for controlled reactivity and subsequent deprotection to reveal a primary amine for further functionalization.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of precursors for bioactive molecules, particularly focusing on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are foundational in modern synthetic chemistry for creating compounds that target a range of biological pathways, including those involving protein kinases.[5][6]
Key Synthetic Applications
The primary utility of this compound lies in its application as a key intermediate in palladium-catalyzed cross-coupling reactions. The electron-rich, bulky phosphine ligands developed by groups like Buchwald's have significantly improved the efficiency and scope of these transformations.[7]
1. Suzuki-Miyaura Coupling for C-C Bond Formation: The Suzuki-Miyaura coupling is one of the most widely used reactions in medicinal chemistry for the formation of C-C bonds.[8] It involves the reaction of an organohalide (like this compound) with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[4][9] This methodology is highly efficient for creating biaryl and heteroaryl scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.[10][11] The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups.[9]
2. Buchwald-Hartwig Amination for C-N Bond Formation: The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, another critical linkage in a vast number of pharmaceuticals.[12][13] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.[7][14] Using this compound, researchers can introduce a wide array of primary or secondary amines, leading to the synthesis of diarylamines and other N-arylated structures that are key components of many biologically active molecules.[15]
Application in Kinase Inhibitor Synthesis
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[6][] Many small-molecule kinase inhibitors feature biaryl or N-aryl cores that can be efficiently synthesized using the Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively. This compound serves as an excellent starting point for building these core structures.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions using this compound. These should be adapted and optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a biaryl compound, a common core for many bioactive molecules.
Table 1: Reagents and Typical Reaction Parameters for Suzuki-Miyaura Coupling
| Component | Role | Exemplary Material | Typical Molar Eq. |
| This compound | Aryl Halide | - | 1.0 |
| Arylboronic Acid | Coupling Partner | 4-Methoxyphenylboronic acid | 1.2 - 1.5 |
| Palladium Catalyst | Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | 0.02 - 0.05 |
| Base | Activator | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 |
| Solvent System | Reaction Medium | 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water | - |
Procedure:
-
To a flame-dried reaction vial, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol, 0.05 eq), and base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon) three times.[17]
-
Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[17]
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite to remove the catalyst.[17]
-
Wash the filtrate with water (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Table 2: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Product Structure | Typical Yield (%) |
| Phenylboronic acid | tert-butyl N-(biphenyl-2-yl)carbamate | 85 - 95 |
| 4-Methoxyphenylboronic acid | tert-butyl N-(4'-methoxybiphenyl-2-yl)carbamate | 80 - 92 |
| Thiophene-2-boronic acid | tert-butyl N-(2-(thiophen-2-yl)phenyl)carbamate | 75 - 88 |
| Pyridine-3-boronic acid | tert-butyl N-(3'-(pyridin-3-yl)phenyl)carbamate | 70 - 85 |
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the synthesis of a diarylamine precursor, another crucial scaffold in drug development.
Table 3: Reagents and Typical Reaction Parameters for Buchwald-Hartwig Amination
| Component | Role | Exemplary Material | Typical Molar Eq. |
| This compound | Aryl Halide | - | 1.0 |
| Amine | Coupling Partner | Aniline or Morpholine | 1.1 - 1.5 |
| Palladium Pre-catalyst | Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.05 |
| Ligand | Ligand | XPhos, SPhos, or BINAP | 0.02 - 0.10 |
| Base | Activator | NaOt-Bu or K₃PO₄ | 1.5 - 2.5 |
| Solvent | Reaction Medium | Toluene or 1,4-Dioxane | - |
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 0.04 eq) and the phosphine ligand (e.g., XPhos, 0.08 mmol, 0.08 eq).
-
Add the base (e.g., NaOt-Bu, 1.5 mmol, 1.5 eq).
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 eq) and the desired amine (1.2 mmol, 1.2 eq) in anhydrous, degassed solvent (e.g., 10 mL of toluene).
-
Transfer the solution of the aryl bromide and amine to the Schlenk flask containing the catalyst and base.
-
Heat the reaction mixture to 90-110 °C and stir for 4-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with water. Dilute with ethyl acetate (20 mL).
-
Wash the mixture with water (2 x 10 mL) and brine (10 mL).[17]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl product.
Table 4: Representative Biological Activity of Kinase Inhibitors Derived from Biaryl/Diarylamine Scaffolds
| Compound Class | Target Kinase(s) | Representative IC₅₀ Range | Therapeutic Area |
| Biaryl Aminopyrimidines | BTK | 1 - 50 nM | Oncology, Autoimmune |
| Diarylamino-quinazolines | EGFR, VEGFR | 5 - 100 nM | Oncology |
| N-Aryl Indazoles | p38 MAPK | 10 - 200 nM | Anti-inflammatory |
| Biaryl Pyrrolopyridines | JAK | 2 - 75 nM | Rheumatoid Arthritis |
Note: This table provides representative data for classes of compounds whose synthesis often relies on the core structures built using this compound and similar building blocks. Actual values are compound-specific.
References
- 1. This compound 97 78839-75-5 [sigmaaldrich.com]
- 2. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 3. N-(tert-Butoxycarbonyl)-4-bromoaniline 97 131818-17-2 [sigmaaldrich.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with N-(tert-Butoxycarbonyl)-2-bromoaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling reaction involving N-(tert-Butoxycarbonyl)-2-bromoaniline.
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment, offering systematic solutions to improve reaction outcomes.
Q1: Why is my reaction showing low or no conversion of the starting material?
A1: Low or no conversion is a common issue that can typically be traced back to one or more key reaction parameters. The substrate, this compound, features a bulky ortho-substituent, which can sterically hinder the oxidative addition step and slow down the reaction.
Potential Causes & Suggested Solutions:
-
Inactive Catalyst or Inappropriate Ligand: The choice of palladium source and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may be inefficient for this sterically demanding substrate.[1]
-
Solution: Screen more effective catalyst systems. Buchwald-type ligands (e.g., XPhos, SPhos) and their corresponding palladacycle precatalysts are designed for challenging couplings.[1][2] For unprotected ortho-bromoanilines, the preformed CataCXium A palladacycle has proven uniquely effective, suggesting its potential for this substrate as well.[3][4] Pd(dppf)Cl₂ is another robust catalyst to consider.[5]
-
-
Suboptimal Base: The base is crucial for activating the boronic acid to facilitate transmetalation.[6] Its strength and solubility can significantly impact the reaction rate.
-
Inadequate Solvent System: The solvent must dissolve all reactants and facilitate the catalytic cycle.
-
Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water is typically required to dissolve the inorganic base and activate the boronic acid.[2] For a similar challenging substrate, switching the solvent to 2-MeTHF resulted in a dramatic increase in yield from 51% to 95%.[4]
-
-
Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Poor Reagent Quality: The purity of starting materials, especially the boronic acid and the palladium catalyst, is paramount.
-
Solution: Use fresh, high-purity reagents. Ensure solvents are anhydrous where required and properly degassed.[9]
-
Q2: I am observing significant side products. What are they and how can I minimize them?
A2: The formation of side products depletes starting materials and complicates purification. The most common side products in Suzuki couplings are homocoupled boronic acid and protodeboronation of the boronic acid.
Potential Causes & Suggested Solutions:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple with each other, a reaction often promoted by the presence of oxygen.[9][10]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It can be caused by excess base, prolonged heating, or the presence of excess water.[1][9]
-
Solution: Consider using a boronic ester, such as a pinacol ester (Bpin), which is often more stable than the corresponding boronic acid.[9] Avoid excessively high temperatures or prolonged reaction times if possible.
-
-
Dehalogenation: The bromoaniline starting material can be reduced to N-(tert-Butoxycarbonyl)-aniline. This can occur if a hydride species is generated in the reaction mixture.[10]
-
Solution: Ensure the reaction is run under a robust inert atmosphere and that solvents are of high purity.
-
| Side Product | Potential Cause(s) | Suggested Solutions |
| Homocoupling Product | Presence of oxygen in the reaction mixture.[10] | Rigorously degas all solvents and the reaction flask before adding the catalyst.[9] |
| Protodeboronation | Unstable boronic acid; excess base; high temperature.[1] | Use a more stable boronic ester (e.g., pinacol ester); use the minimum necessary equivalents of base.[9] |
| Dehalogenation Product | Generation of palladium hydride species.[10] | Use high-purity, anhydrous solvents; ensure a strict inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable set of starting conditions for coupling with this compound?
A1: Based on protocols for similar challenging ortho-substituted anilines, a robust starting point would be: this compound (1.0 eq.), arylboronic acid (1.2-1.5 eq.), a palladacycle precatalyst like XPhos Pd G3 or CataCXium A Pd G3 (2-5 mol%), and Cs₂CO₃ (2.0 eq.) in a 2-MeTHF/water or dioxane/water (e.g., 5:1) solvent system, heated at 80-100 °C under a nitrogen or argon atmosphere.[3][4]
Q2: Is the N-Boc protecting group stable under typical Suzuki conditions?
A2: The N-Boc (tert-Butoxycarbonyl) group is generally stable under the neutral to basic conditions of the Suzuki-Miyaura coupling. Cleavage typically requires strong acidic conditions or very high temperatures, which are not standard for this reaction. However, if using particularly harsh bases or very high temperatures for extended periods, stability should be monitored by TLC or LC-MS.
Q3: How critical is the degassing process, and what is the best method?
A3: The degassing process is highly critical. Oxygen can deactivate the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid, both of which will lower the yield of the desired product.[9][10] For small-scale reactions, bubbling a stream of inert gas (argon or nitrogen) through the solvent for 15-30 minutes is often sufficient. For more sensitive reactions or larger scales, the freeze-pump-thaw method (typically repeated three times) is more rigorous and effective at removing dissolved oxygen.[11]
Q4: Should I use a boronic acid or a boronic ester (e.g., pinacol ester)?
A4: While boronic acids are commonly used, boronic esters (like pinacol esters) offer several advantages. They are often more stable, easier to purify, and less prone to side reactions like protodeboronation and trimerization (boroxine formation).[9] If you are experiencing issues with the stability of your boronic acid, switching to its corresponding pinacol ester is a highly recommended troubleshooting step.
Data Presentation
The following table summarizes effective conditions reported for the Suzuki coupling of challenging ortho-bromoanilines, which serve as an excellent starting point for optimizing the reaction with the N-Boc protected analogue.
| Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Yield (%) | Notes |
| CataCXium A palladacycle (10) | Cs₂CO₃ (3) | Dioxane/H₂O | 80 | 51 | Initial screen on an unprotected ortho-bromoaniline.[3][4] |
| CataCXium A palladacycle (10) | Cs₂CO₃ (3) | 2-MeTHF/H₂O | 80 | 95 | Switching solvent led to a significant yield increase.[4] |
| Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DME | 80 | High | Effective for coupling with heteroarylboronic acids.[5] |
| Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 100 | Variable | A more traditional system, may be less effective here.[6] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | High | Buchwald systems are excellent for hindered substrates.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling
This protocol is a generalized starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid or ester (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 10:1 mixture, 10 mL total)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of the inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: N-(tert-Butoxycarbonyl)-2-bromoaniline Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the cross-coupling of N-(tert-Butoxycarbonyl)-2-bromoaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the cross-coupling of this compound?
The primary side reactions encountered are:
-
N-Boc Deprotection: Cleavage of the tert-Butoxycarbonyl (Boc) protecting group to yield 2-bromoaniline. This can occur under both acidic and certain basic or thermal conditions often employed in cross-coupling reactions.
-
Homocoupling: The self-coupling of the coupling partners, leading to the formation of symmetrical biaryls from arylboronic acids (in Suzuki reactions) or the dimerization of the N-Boc-2-bromoaniline substrate.
-
Reductive Dehalogenation: The replacement of the bromine atom with a hydrogen atom, resulting in the formation of N-Boc-aniline.
Q2: Can I perform the Suzuki-Miyaura coupling directly on 2-bromoaniline without the N-Boc protecting group?
Yes, Suzuki-Miyaura cross-coupling reactions have been successfully performed on unprotected ortho-bromoanilines.[1] This suggests that in some cases, even if N-Boc deprotection occurs in situ, the desired cross-coupling can still proceed with the resulting 2-bromoaniline. However, the presence of the free amine can sometimes interfere with the catalytic cycle, making the Boc-protected version a more reliable substrate in many contexts.
Q3: How does the choice of palladium catalyst and ligand affect the outcome of the reaction?
The selection of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts) and the ligand is critical. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., SPhos, XPhos), are often employed to promote the desired reductive elimination step and suppress side reactions like beta-hydride elimination which leads to dehalogenation.[2] For challenging couplings, specialized catalyst systems may be required to achieve high yields and minimize byproduct formation.
Q4: What is the role of the base in these cross-coupling reactions, and how does it influence side reactions?
The base plays a crucial role in the catalytic cycle, for instance, by activating the boronic acid in Suzuki-Miyaura coupling. However, strong bases like sodium tert-butoxide (NaOtBu), commonly used in Buchwald-Hartwig aminations, can promote the deprotection of the N-Boc group. Weaker bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often used in Suzuki reactions and can offer a milder alternative, potentially reducing the extent of Boc deprotection.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | - Temperature: Gradually increase the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed efficiently. However, be aware that higher temperatures can also increase the rate of side reactions. - Concentration: Adjust the concentration of the reactants. In some cases, higher concentrations can improve reaction rates. |
| Inactive Catalyst | - Palladium Source: Ensure the palladium source is active. If using a Pd(II) precursor, it may not be efficiently reduced to the active Pd(0) species. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst. - Ligand Degradation: Some phosphine ligands can be sensitive to air and moisture. Handle them under an inert atmosphere. |
| Poor Quality Reagents | - Boronic Acid/Ester Quality (Suzuki): Boronic acids can degrade over time. Use freshly purchased or purified boronic acids. Alternatively, consider using more stable boronate esters (e.g., pinacol esters). |
Issue 2: Significant Formation of N-Boc Deprotected Starting Material (2-Bromoaniline)
| Potential Cause | Troubleshooting Steps |
| Strongly Basic Conditions | - Choice of Base: If using a strong base like NaOtBu, consider switching to a milder base such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] - Base Concentration: Reduce the equivalents of the base used. |
| High Reaction Temperature | - Temperature Optimization: Lower the reaction temperature. Thermal cleavage of the Boc group can occur at elevated temperatures. |
| Acidic Impurities | - Reagent and Solvent Purity: Ensure all reagents and solvents are free from acidic impurities that could catalyze Boc deprotection. |
Issue 3: Presence of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - Degassing: Thoroughly degas all solvents and the reaction mixture. The presence of oxygen can promote the oxidative homocoupling of boronic acids.[4][5] The freeze-pump-thaw method is highly effective. |
| Pd(II) Species | - Catalyst Choice: The use of Pd(II) precatalysts can sometimes lead to homocoupling.[4] Consider using a Pd(0) source or adding a mild reducing agent to ensure complete reduction to Pd(0). |
| High Concentration of Boronic Acid (Suzuki) | - Slow Addition: Add the boronic acid solution slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor homocoupling.[4] |
Issue 4: Formation of Reductive Dehalogenation Product (N-Boc-aniline)
| Potential Cause | Troubleshooting Steps |
| β-Hydride Elimination | - Ligand Choice: This is a common side reaction in Buchwald-Hartwig amination.[6] The use of bulky, electron-rich ligands can promote the desired reductive elimination over β-hydride elimination. |
| Hydrogen Source | - Solvent and Reagent Purity: Ensure that solvents and reagents are anhydrous and free from potential hydrogen sources. |
Quantitative Data Summary
Quantitative data for the cross-coupling of this compound is not extensively available in the form of comparative tables. The following tables provide representative data for the cross-coupling of related aniline derivatives to illustrate general trends.
Table 1: Suzuki-Miyaura Coupling of Unprotected ortho-Bromoanilines with Various Boronic Esters [1]
| Entry | Boronic Ester | Product | Yield (%) |
| 1 | Phenylboronic acid pinacol ester | 2-Amino-biphenyl | 91 |
| 2 | 4-Methoxyphenylboronic acid pinacol ester | 2-Amino-4'-methoxy-biphenyl | 95 |
| 3 | 4-Chlorophenylboronic acid pinacol ester | 2-Amino-4'-chloro-biphenyl | 85 |
| 4 | Thiophen-2-ylboronic acid pinacol ester | 2-(Thiophen-2-yl)aniline | 78 |
Reaction Conditions: ortho-bromoaniline (1.0 equiv), boronic ester (1.5 equiv), CataCXium A palladacycle (0.05 equiv), Cs₂CO₃ (2.0 equiv), 2-MeTHF/H₂O (4:1), 80 °C.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of Unprotected 2-Bromoaniline [1]
This protocol is for the coupling of the deprotected form of the target substrate, which can be a major component in the reaction mixture if deprotection occurs.
-
To a dry reaction vessel, add 2-bromoaniline (1.0 mmol), the arylboronic acid pinacol ester (1.5 mmol), CataCXium A palladacycle (0.05 mmol), and cesium carbonate (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 2-methyltetrahydrofuran (4 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.02 equiv) and a bulky phosphine ligand (e.g., SPhos, 0.04 equiv) to a dry reaction vial.
-
Add this compound (1.0 equiv), the amine coupling partner (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.4 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways in Buchwald-Hartwig amination.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Preventing deboronation in Suzuki reactions of N-Boc-2-bromoaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with deboronation during Suzuki-Miyaura coupling reactions involving N-Boc-2-bromoaniline.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why is it a significant issue with my N-Boc-2-bromoaniline reaction?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the organoboron reagent (e.g., arylboronic acid) is cleaved and replaced by a carbon-hydrogen bond.[1] This consumes your nucleophilic coupling partner, reducing the yield of the desired biaryl product and generating a difficult-to-remove byproduct. Substrates like N-Boc-2-bromoaniline involve ortho-substituted anilines, which can present steric and electronic challenges, potentially slowing the desired coupling reaction and allowing the competing protodeboronation pathway to become more significant.[2][3]
Q2: My primary byproduct is the deboronated arene from my boronic acid coupling partner. What are the main factors that cause this?
A2: Several factors can accelerate protodeboronation:
-
Base: The type, strength, and concentration of the base are critical. High pH conditions generally increase the rate of protodeboronation by forming a more reactive arylboronate anion ([ArB(OH)3]⁻).[1][4][5]
-
Temperature: Higher reaction temperatures can accelerate the decomposition of the boronic acid.[6][7]
-
Solvent: The presence of proton sources, particularly water or alcohols, can facilitate the unwanted C-B bond cleavage.[8]
-
Catalyst System: An inefficient or slow catalyst system can allow deboronation to outcompete the desired cross-coupling reaction.[6]
-
Oxygen: The presence of oxygen can lead to catalyst decomposition and promote side reactions, including the homocoupling of boronic acids.[9]
Q3: How can I minimize protodeboronation by modifying my reaction conditions?
A3: Optimization of reaction parameters is key. Consider screening weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are often effective at promoting the Suzuki reaction while minimizing base-catalyzed decomposition.[8][10] Using aprotic solvents such as dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) can reduce the availability of protons.[7][8] Additionally, employing a highly active and robust palladium catalyst system can significantly increase the rate of the desired coupling, thereby outcompeting the deboronation side reaction.[6]
Q4: Should I use a boronic acid or a boronic ester? Which derivative is most effective against deboronation?
A4: Boronic esters are generally more stable than their corresponding boronic acids.[1][11] For particularly unstable coupling partners, using air-stable surrogates is a highly effective strategy.
-
Pinacol Esters: Commonly used and more stable than boronic acids.
-
MIDA (N-methyliminodiacetic acid) Boronates: These are exceptionally stable, crystalline solids. They participate in the reaction via a "slow-release" mechanism, where the active boronic acid is gradually liberated under the reaction conditions. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition.[12][13]
-
Diethanolamine Adducts: These form air- and water-stable crystalline solids that can often be used directly in Suzuki couplings, providing another robust alternative to sensitive boronic acids.[14]
Q5: My reaction is still slow, and deboronation remains a problem. What advanced troubleshooting steps can I take?
A5: If basic optimization fails, focus on the catalyst system. Challenging couplings, such as those with sterically hindered ortho-substituted partners, often benefit from modern, highly active catalyst systems. Consider using palladium pre-catalysts paired with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs).[8][15] For unprotected ortho-bromoanilines specifically, the CataCXium A palladacycle has been shown to be uniquely effective.[2][3] Ensure all reagents are pure and solvents are rigorously degassed to prevent catalyst deactivation.[9]
Troubleshooting Guide: High Deboronation
| Symptom | Potential Cause | Recommended Solution |
| High levels of deboronated byproduct; low conversion of N-Boc-2-bromoaniline. | Base-induced decomposition: The base is too strong or the pH is too high, accelerating protodeboronation faster than the cross-coupling reaction occurs.[5] | 1. Switch to a weaker base: Replace strong bases (e.g., NaOH, NaOtBu) with K₃PO₄, Cs₂CO₃, or K₂CO₃.[8][16]2. Use anhydrous base: Finely grind the base and ensure it is anhydrous, as water can accelerate the side reaction.[17] |
| Reaction is sluggish, allowing time for deboronation to occur. | Sub-optimal catalyst system: The catalyst has low activity for this specific substrate, leading to a slow rate of reductive elimination compared to deboronation. | 1. Change Ligand/Catalyst: Screen modern, highly active systems. For ortho-substituted anilines, CataCXium A Pd G3 has shown excellent results.[2][3] Alternatively, use Buchwald pre-catalysts like XPhos Pd G3/G4.[15]2. Increase Catalyst Loading: A modest increase from 1-2 mol% to 5 mol% may improve the rate of the desired reaction.[2] |
| Deboronated byproduct is formed even with mild bases and active catalysts. | Inherent instability of the boronic acid: The specific arylboronic acid being used is prone to decomposition under any basic conditions.[13] | 1. Use a Boronic Ester: Switch from the boronic acid to its corresponding pinacol or neopentyl glycol ester.2. Employ a Slow-Release Strategy: Use an air-stable MIDA boronate, which minimizes the concentration of the free boronic acid in the reaction mixture.[12][13] 3. Form a Diethanolamine Adduct: Synthesize the stable diethanolamine boronate adduct and use it directly.[14] |
| Inconsistent results and formation of byproducts. | Presence of proton sources or oxygen: Solvents may contain water or act as proton donors. Oxygen in the reaction vessel can deactivate the catalyst.[8][9] | 1. Use Anhydrous Aprotic Solvents: Switch to high-purity, anhydrous solvents like 2-MeTHF, Dioxane, or Toluene.[2][8] 2. Thoroughly Degas: Degas the solvent and the final reaction mixture (e.g., via three freeze-pump-thaw cycles or by bubbling argon through it for 15-30 minutes).[8] 3. Maintain Inert Atmosphere: Ensure the reaction is run under a strict argon or nitrogen atmosphere from start to finish.[9] |
Data Presentation
Table 1: Effect of Reaction Parameters on Coupling of N-Boc-2-bromoaniline (Data compiled and adapted from literature, particularly for unprotected ortho-bromoanilines[2][3])
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield of Product (%) |
| 1 | CataCXium A Pd G3 (10) | K₂CO₃ (2) | Dioxane / H₂O | 90 | 51 |
| 2 | CataCXium A Pd G3 (10) | K₂CO₃ (2) | Ethyl Acetate | 90 | 56 |
| 3 | CataCXium A Pd G3 (10) | K₂CO₃ (2) | Toluene | 90 | 56 |
| 4 | CataCXium A Pd G3 (10) | K₂CO₃ (2) | 2-MeTHF | 90 | 95 |
| 5 | XPhos Pd G3 (10) | K₂CO₃ (2) | 2-MeTHF | 90 | <5 |
| 6 | CataCXium A Pd G3 (5) | K₂CO₃ (2) | 2-MeTHF | 90 | 42 |
| 7 | CataCXium A Pd G3 (10) | K₂CO₃ (1.5) | 2-MeTHF | 90 | 91 |
Experimental Protocols
Protocol 1: Optimized Suzuki Coupling Using CataCXium A Pre-catalyst
This protocol is based on optimized conditions reported for unprotected ortho-bromoanilines, which are directly applicable.[2][3]
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add N-Boc-2-bromoaniline (1.0 equiv), the arylboronic ester (1.5 equiv), and finely powdered K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under the inert atmosphere, add the CataCXium A Pd G3 pre-catalyst (5-10 mol%). Add anhydrous, degassed 2-MeTHF via syringe to achieve a final concentration of approximately 0.1-0.3 M.
-
Reaction: Place the sealed vial in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Slow-Release Coupling Using an Air-Stable MIDA Boronate
This procedure utilizes an N-methyliminodiacetic acid (MIDA) boronate to suppress decomposition.[13]
-
Vessel Preparation: To an oven-dried Schlenk flask under argon, add the aryl-MIDA boronate (1.5 equiv), N-Boc-2-bromoaniline (1.0 equiv), a suitable palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%), and K₃PO₄ (3.0 equiv).
-
Solvent Addition: Add degassed solvent (e.g., Dioxane/H₂O 10:1 mixture) via syringe.
-
Reaction: Heat the mixture with stirring at 80-100 °C until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction to room temperature. Perform a standard aqueous workup as described in Protocol 1, followed by purification via column chromatography.
Visualizations
References
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. m.youtube.com [m.youtube.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Technical Support Center: Optimizing N-(tert-Butoxycarbonyl)-2-bromoaniline Solubility in Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when using N-(tert-Butoxycarbonyl)-2-bromoaniline in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
While specific quantitative solubility data is not extensively published, empirical evidence from common reaction conditions suggests that this compound, a solid at room temperature, exhibits moderate to good solubility in many common polar aprotic organic solvents. Its solubility is generally lower in non-polar solvents and significantly limited in aqueous solutions. Heating the solvent is a common and effective method to increase the solubility of this compound.
Q2: I am observing incomplete dissolution of this compound in my reaction solvent at room temperature. What should I do?
Incomplete dissolution is a common issue. The first step is to gently heat the reaction mixture while stirring. Many reactions involving this substrate, such as palladium-catalyzed cross-couplings, are run at elevated temperatures (e.g., 80-110 °C), which typically aids in dissolving the starting material. If heating alone is insufficient, consider the solvent choice and the potential use of a co-solvent.
Q3: Can the choice of base in my reaction affect the solubility of this compound?
While the base itself does not directly solvate the this compound, the overall composition of the reaction mixture is critical. In biphasic reactions, such as some Suzuki-Miyaura couplings that use an aqueous base, the presence of water can decrease the overall solubility of this hydrophobic starting material in the organic phase.[1] In such cases, ensuring vigorous stirring to create an emulsion is crucial for the reaction to proceed.
Troubleshooting Guide: Improving Solubility of this compound
This guide provides a systematic approach to troubleshooting and improving the solubility of this compound in your reaction mixtures.
Problem: Poor Solubility Leading to Incomplete or Sluggish Reactions
Initial Assessment:
-
Visual Observation: Is the starting material fully dissolved after initial mixing at room temperature? Is it fully dissolved at the reaction temperature?
-
Reaction Progress: Is the reaction failing to go to completion, or is the reaction rate significantly slower than expected?
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is the most critical factor influencing solubility. Based on common solvents used in reactions involving this compound and related compounds, a screening process is recommended.
*dot graph Troubleshooting_Solvent_Selection { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="Start: Solubility Issue", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Solvent_Screen [label="Screen Solvents:\n- Dioxane\n- THF\n- DMF\n- Toluene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heating [label="Increase Temperature\n(e.g., 80-110 °C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Co_Solvent [label="Add a Co-solvent\n(e.g., Water for Suzuki)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phase_Transfer [label="Use Phase-Transfer Catalyst\n(e.g., TBAB for biphasic reactions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogeneous_System [label="Consider a Homogeneous\nReaction System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Success:\nReaction Proceeds", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Persistent Issue:\nConsult further literature\nfor specialized conditions", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Solvent_Screen; Solvent_Screen -> Heating [label="If still insoluble"]; Heating -> Co_Solvent [label="For biphasic systems"]; Co_Solvent -> Phase_Transfer [label="If rate is slow"]; Heating -> Homogeneous_System [label="For single-phase systems"]; Phase_Transfer -> Success; Homogeneous_System -> Success; Co_Solvent -> Failure [label="If precipitation occurs"]; Heating -> Failure [label="If degradation occurs"]; } *enddot Caption: Troubleshooting flowchart for solvent selection.
-
Temperature Adjustment: Increasing the reaction temperature is often the simplest and most effective way to improve solubility. Most cross-coupling reactions are robust at temperatures between 80 °C and 110 °C.
-
Use of Co-solvents: For reactions that require an aqueous phase, such as Suzuki-Miyaura couplings with inorganic bases, a co-solvent system is standard.[1] Common examples include dioxane/water or THF/water mixtures. The ratio of the organic solvent to water can be adjusted to optimize solubility.
-
Phase-Transfer Catalysts: In biphasic reaction mixtures where the reaction rate is slow due to poor mass transfer between the aqueous and organic phases, the addition of a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can be beneficial.
-
Vigorous Stirring: For heterogeneous or biphasic mixtures, ensuring vigorous stirring is essential to maximize the surface area for reaction between the dissolved starting material and other reagents.
Qualitative Solubility Data
The following table provides a qualitative summary of solvents commonly used in reactions with this compound, which can serve as a starting point for solvent selection.
| Solvent Category | Solvent | Typical Reaction Type(s) | Expected Solubility |
| Ethers | 1,4-Dioxane | Suzuki, Heck, Buchwald-Hartwig | Good, especially with heating |
| Tetrahydrofuran (THF) | Suzuki, Buchwald-Hartwig | Good, especially with heating | |
| Amides | N,N-Dimethylformamide (DMF) | Suzuki, Heck | Very Good |
| Aromatics | Toluene | Suzuki, Buchwald-Hartwig | Moderate, improves with heating |
| Alcohols | tert-Butanol | Buchwald-Hartwig | Moderate |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol allows for a quick assessment of the solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., Dioxane, THF, DMF, Toluene, Acetonitrile)
-
Small vials (e.g., 2 mL) with caps
-
Magnetic stir plate and stir bars
-
Heat gun or heating block
Procedure:
-
Add a small, known amount of this compound (e.g., 10 mg) to a vial.
-
Add a measured volume of the solvent to be tested (e.g., 0.5 mL).
-
Stir the mixture at room temperature for 5-10 minutes and observe.
-
If the solid is not fully dissolved, gently heat the vial while stirring and observe any changes in solubility.
-
Record your observations (e.g., "soluble at room temperature," "soluble upon heating to 80 °C," "sparingly soluble even with heating").
*dot graph Experimental_Workflow_Solubility_Screening { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Start [label="Start: Select Solvents", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Add_Reactant [label="Add 10 mg of\nN-Boc-2-bromoaniline to vial"]; Add_Solvent [label="Add 0.5 mL of solvent"]; Stir_RT [label="Stir at Room Temperature"]; Observe_RT [label="Observe Solubility at RT", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="Heat Mixture (e.g., 80 °C)"]; Observe_Heat [label="Observe Solubility at Elevated Temp", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Record [label="Record Observations", shape=document, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
Start -> Add_Reactant; Add_Reactant -> Add_Solvent; Add_Solvent -> Stir_RT; Stir_RT -> Observe_RT; Observe_RT -> Heat [label="Insoluble"]; Observe_RT -> Record [label="Soluble"]; Heat -> Observe_Heat; Observe_Heat -> Record; Record -> End; } *enddot Caption: Workflow for solubility screening.
Protocol 2: General Procedure for a Suzuki-Miyaura Coupling with Solubility Considerations
This protocol provides a starting point for a Suzuki-Miyaura coupling reaction, incorporating steps to address potential solubility issues.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water, 4:1)
-
Schlenk flask or reaction vial
-
Magnetic stir plate with heating
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, and the base.
-
Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and proceed with the standard aqueous workup and purification.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of N-Boc-2-bromoaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the incomplete deprotection of N-Boc-2-bromoaniline. The following troubleshooting guides and frequently asked questions (FAQs) address common problems and offer solutions to ensure complete and efficient removal of the Boc protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the incomplete Boc deprotection of N-Boc-2-bromoaniline?
Incomplete Boc deprotection can arise from several factors:
-
Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[1] If the concentration of the acid, such as trifluoroacetic acid (TFA), is too low, the reaction may be sluggish or stall.[1][2]
-
Low Reaction Temperature: While initiating the reaction at 0°C is common to control potential exotherms, maintaining a low temperature can significantly slow down the deprotection rate.[2]
-
Short Reaction Time: Deprotection is a time-dependent process. Insufficient reaction time is a frequent cause of incomplete conversion.[1]
-
Steric Hindrance: Although less of a concern for 2-bromoaniline compared to bulkier substrates, steric hindrance around the amine can impede the approach of the acidic reagent.[1]
-
Reagent Quality: Degradation of the acidic reagent, for instance, TFA absorbing atmospheric moisture, can reduce its efficacy.[1]
Q2: How does the bromo-substituent on the aniline ring affect the Boc deprotection reaction?
The bromine atom is an electron-withdrawing group, which is expected to facilitate the cleavage of the Boc group. Electron-withdrawing groups can destabilize the carbamate linkage, making the N-Boc group more labile and potentially leading to a faster deprotection reaction compared to unsubstituted N-Boc-aniline.[3]
Q3: How can I monitor the progress of the Boc deprotection reaction?
Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the reaction's progress.[1] The product, 2-bromoaniline, is more polar than the starting material, N-Boc-2-bromoaniline, and will therefore have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine product.[1] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for tracking the consumption of the starting material and the formation of the product.[1]
Q4: What are some alternative deprotection methods if standard acidic conditions are not effective or lead to side products?
If standard conditions with TFA in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane are problematic, consider the following alternatives:
-
Milder Acidic Conditions: For substrates sensitive to strong acids, milder protic acids like p-toluenesulfonic acid (pTSA) can be employed.[4]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) offer a non-protic alternative for Boc cleavage.[5]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for an acid catalyst.[6][7]
-
Oxalyl Chloride in Methanol: This provides a very mild method for deprotection and is tolerant of many acid-labile functional groups.[3]
Q5: My final product is an oil/sticky solid after work-up. How can I obtain a crystalline solid?
The nature of the final product can depend on whether it is the free amine or a salt. Trifluoroacetate (TFA) salts often tend to be oily residues.[8] Converting the product to its hydrochloride (HCl) salt by using HCl in dioxane or ether for the deprotection can often yield a more crystalline, free-flowing solid.[8] If you have the TFA salt, you can perform a basic work-up to get the free amine, which may then be crystallized from an appropriate solvent system. Alternatively, the free amine can be dissolved in a suitable solvent and treated with a solution of HCl to precipitate the hydrochloride salt.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | Insufficient acid concentration or strength. | Increase the concentration of TFA in DCM (e.g., from 20% to 50% or even neat TFA for a short duration if the substrate is stable).[2] Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[1] |
| Low reaction temperature. | Allow the reaction to warm to room temperature after the initial cooling.[2] If necessary, gently heat the reaction mixture (e.g., to 40°C), while carefully monitoring for side product formation.[1] | |
| Insufficient reaction time. | Extend the reaction time and continue to monitor the progress by TLC or LC-MS until the starting material is consumed.[1] | |
| Formation of Side Products | Alkylation of the product or other nucleophilic sites by the tert-butyl cation. | Add a scavenger, such as triisopropylsilane (TIS), to the reaction mixture to trap the tert-butyl cation.[9] |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during work-up. | Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction of the free amine. If the product is still water-soluble, consider evaporation of the solvent without an aqueous work-up, especially if the product is the salt form. |
| Product precipitates as a sticky solid or oil. | Try isolating the product as its hydrochloride salt, which is often more crystalline than the TFA salt.[8] This can be achieved by using 4M HCl in dioxane for the deprotection.[10] |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve N-Boc-2-bromoaniline (1 equivalent) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes) until the starting material is no longer visible.[2]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For isolation of the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
If the TFA salt is the desired product, omit the basic work-up.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve or suspend N-Boc-2-bromoaniline (1 equivalent) in a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.[1]
-
Upon completion, the product, 2-bromoaniline hydrochloride, may precipitate from the solution.
-
The solvent can be removed under reduced pressure to yield the hydrochloride salt of the deprotected amine.[1][10]
-
If the free amine is required, a basic work-up can be performed by dissolving the residue in an appropriate organic solvent and washing with a saturated aqueous base solution.[1]
Visualizing the Process
Caption: A troubleshooting workflow for addressing incomplete Boc deprotection.
Caption: The mechanism of acid-catalyzed Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. mcours.net [mcours.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. Boc Deprotection - HCl [commonorganicchemistry.com]
Technical Support Center: Catalyst Selection for Difficult Suzuki Coupling with N-Boc-2-bromoaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate catalyst and reaction conditions for the Suzuki-Miyaura cross-coupling of N-Boc-2-bromoaniline. This substrate is known to be challenging due to steric hindrance from the ortho-bromo and N-Boc groups, as well as the electronic properties of the aniline moiety.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of N-Boc-2-bromoaniline considered difficult?
A1: The Suzuki coupling of N-Boc-2-bromoaniline presents several challenges:
-
Steric Hindrance: The bulky N-Boc protecting group and the adjacent bromine atom create significant steric congestion around the reaction center. This can impede the approach of the palladium catalyst, slowing down the oxidative addition step of the catalytic cycle.
-
Electronic Effects: The nitrogen atom of the aniline, even when protected, can influence the electron density of the aromatic ring. The N-Boc group is electron-withdrawing, which can affect the rate of oxidative addition.
-
Catalyst Inhibition: The nitrogen atom, despite being protected, can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.
Q2: What are the most critical factors to consider for a successful coupling with N-Boc-2-bromoaniline?
A2: The most critical factors are the appropriate selection of the palladium catalyst system (precatalyst and ligand), the base, and the solvent. For sterically hindered substrates like N-Boc-2-bromoaniline, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to achieve good yields.
Q3: Which side reactions are common in this type of Suzuki coupling, and how can they be minimized?
A3: Common side reactions include:
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom. This can be minimized by using a more active catalyst system that promotes the desired cross-coupling pathway at a faster rate.
-
Homocoupling: Dimerization of the boronic acid. This is often caused by the presence of oxygen in the reaction mixture. Rigorous degassing of solvents and maintaining an inert atmosphere are crucial to prevent this.
-
Protodeborylation: Cleavage of the C-B bond of the boronic acid. The choice of base and solvent can influence this side reaction. Using anhydrous solvents and appropriate bases can mitigate this issue.
Troubleshooting Guide
Problem: Low to no yield of the desired product.
| Possible Cause | Suggested Solution |
| Inactive Catalyst System | For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ are often ineffective. Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1] Consider using advanced generation pre-catalysts (e.g., G3 or G4 palladacycles) which are designed for challenging couplings. |
| Inefficient Oxidative Addition | The steric hindrance of the N-Boc group and ortho-bromine can slow this step. Employing bulky, electron-rich ligands can accelerate oxidative addition. Increasing the reaction temperature may also be beneficial. |
| Poor Transmetalation | The choice of base is critical for activating the boronic acid. For difficult couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ or K₂CO₃.[2][3] Ensure the base is finely powdered and soluble in the reaction medium. |
| Catalyst Decomposition | The reaction mixture turning black is often an indication of palladium black formation, which signifies catalyst decomposition. This can be caused by high temperatures or the presence of oxygen. Ensure thorough degassing of all solvents and reagents and maintain a strict inert atmosphere. |
Problem: Significant formation of side products.
| Side Product | Possible Cause | Suggested Solution |
| Dehalogenated Starting Material | The catalytic cycle is stalling after oxidative addition, leading to side pathways. | Use a more efficient ligand that promotes faster transmetalation and reductive elimination. Optimizing the base and solvent can also help to favor the desired cross-coupling pathway. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Thoroughly degas all solvents and the reaction vessel before adding the catalyst. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
| Protodeborylation of Boronic Acid | The boronic acid is unstable under the reaction conditions. | Use anhydrous solvents. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4] |
Catalyst and Condition Screening Data
The following tables summarize quantitative data for the Suzuki coupling of substrates similar to N-Boc-2-bromoaniline, providing a basis for catalyst and condition selection.
Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of Unprotected o-Bromoanilines
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | 11[3][5] |
| 2 | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ | 2-MeTHF | 90 | 70 |
| 3 | CataCXium A Pd G3 (10) | - | K₃PO₄ | 2-MeTHF | 90 | 95[3][5] |
| 4 | Pd₂(dba)₃ (5) | XPhos (20) | K₃PO₄ | 2-MeTHF | 90 | <5 |
Table 2: Base and Solvent Effects on the Suzuki Coupling of a Sterically Hindered Aryl Bromide
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ / L1 | K₂CO₃ | THF | 60 | 85[6] |
| 2 | Pd₂(dba)₃ / L1 | Cs₂CO₃ | THF | 60 | 71[6] |
| 3 | Pd₂(dba)₃ / L1* | NaOH | THF | 60 | 50[6] |
| 4 | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 95 |
| 5 | PEPPSI-IPr | Cs₂CO₃ | t-AmylOH | 100 | 98 |
*L1 is a specific phosphine ligand from the cited study.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using a Buchwald Ligand
This protocol is a good starting point for the Suzuki coupling of N-Boc-2-bromoaniline with an arylboronic acid.
Materials:
-
N-Boc-2-bromoaniline (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-2-bromoaniline, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure using a Palladacycle Precatalyst
This protocol utilizes a highly active palladacycle precatalyst, which can be advantageous for challenging substrates.
Materials:
-
N-Boc-2-bromoaniline (1.0 equiv)
-
Arylboronic acid or boronate ester (1.5 equiv)
-
CataCXium® A Pd G3 (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
Anhydrous, degassed 2-MeTHF
Procedure:
-
In an inert atmosphere glovebox, charge a reaction vial with N-Boc-2-bromoaniline, the arylboronic acid or ester, CataCXium® A Pd G3, and cesium carbonate.
-
Add anhydrous, degassed 2-MeTHF via syringe.
-
Seal the vial and stir the mixture at 80-100 °C.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up and purification are performed as described in Protocol 1.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yielding Suzuki couplings.
Caption: A logical workflow for catalyst screening experiments.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Homocoupling of N-(tert-Butoxycarbonyl)-2-bromoaniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with N-(tert-Butoxycarbonyl)-2-bromoaniline derivatives, with a specific focus on minimizing homocoupling side reactions.
Troubleshooting Guides
Undesired homocoupling of your this compound derivative or the coupling partner can significantly reduce the yield of your desired cross-coupled product and complicate purification. This section provides structured guidance to diagnose and resolve common issues leading to homocoupling in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions.
Issue 1: Significant Homocoupling of the Boronic Acid/Ester in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a symmetrical biaryl byproduct derived from the boronic acid or ester coupling partner.
-
Reduced yield of the desired N-Boc-2-arylaniline product.
-
Complex purification profiles.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Oxygen Presence | Oxygen can facilitate the oxidative homocoupling of boronic acids. Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[1] |
| Suboptimal Palladium Catalyst Precursor | Pd(II) precatalysts can be reduced by the boronic acid, leading to initial homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this initial reduction step.[2] If using a Pd(II) source, adding a small amount of a reducing agent might help. |
| Inappropriate Ligand Choice | The ligand plays a crucial role in promoting reductive elimination of the desired product over side reactions. Use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos which are known to accelerate the reductive elimination step.[2] |
| Incorrect Base Selection or Concentration | The choice and amount of base are critical. A weak base may not efficiently promote transmetalation, allowing more time for homocoupling. Conversely, an overly strong base can lead to other side reactions. Screen a variety of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[3] |
| High Reaction Temperature | Elevated temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling. Attempt the reaction at the lowest temperature that provides a reasonable reaction rate.[1] |
| Slow Transmetalation Step | For sterically hindered boronic acids, the transmetalation step can be slow. Ensure the chosen base is effective for the specific boronic acid used. In some cases, switching from a boronic acid to a more reactive boronic ester (e.g., pinacol ester) can be beneficial. |
| High Concentration of Boronic Acid | A high instantaneous concentration of the boronic acid can favor the bimolecular homocoupling reaction. Consider slow addition of the boronic acid to the reaction mixture.[1] |
Issue 2: Formation of Biaryl Byproduct from this compound in Buchwald-Hartwig Amination
Symptoms:
-
Detection of a symmetrical diaminobiphenyl byproduct.
-
Lower than expected yield of the desired N-aryl-N'-Boc-2-aminoaniline product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Decomposition | Inactive palladium species can promote homocoupling. Use fresh, high-purity palladium precatalysts and ligands. Ensure proper inert atmosphere techniques to prevent catalyst deactivation. |
| Ligand Selection | The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the desired C-N bond formation. For couplings with N-Boc-2-bromoaniline, consider using bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos.[4] |
| Base and Solvent Combination | The nature of the base and its solubility in the reaction solvent can influence the reaction pathway. Strong, non-coordinating bases like NaOtBu or LHMDS are commonly used. The choice of solvent (e.g., toluene, dioxane) can affect the solubility and reactivity of the base and catalytic species.[4][5] |
| Reaction Temperature and Time | Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side products. Monitor the reaction progress and aim for the shortest reaction time at the lowest effective temperature. |
Issue 3: Significant Formation of Diyne Byproduct (Glaser Coupling) in Sonogashira Coupling
Symptoms:
-
Presence of a symmetrical diyne byproduct from the terminal alkyne.
-
Reduced yield of the desired N-Boc-2-(alkynyl)aniline product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Presence of Oxygen | Oxygen is a major culprit in promoting the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of a copper co-catalyst. Rigorous degassing of all solvents and reagents is essential.[6] |
| Copper Co-catalyst | The copper(I) co-catalyst, while accelerating the desired reaction, is also primarily responsible for mediating diyne formation. The most effective way to prevent this is to perform the reaction under copper-free conditions. This may require higher reaction temperatures or more active palladium catalysts.[7] |
| High Concentration of Terminal Alkyne | A high concentration of the terminal alkyne can increase the rate of homocoupling. Consider adding the terminal alkyne slowly to the reaction mixture. |
| Choice of Amine Base/Solvent | The amine base (e.g., triethylamine, diisopropylamine) also acts as the solvent in many cases. The choice of amine can influence the reaction rate and the extent of homocoupling. Screening different amine bases may be necessary. |
| Inappropriate Palladium Catalyst or Ligand | A highly active palladium catalyst/ligand system can promote the cross-coupling reaction at a rate that outcompetes the homocoupling pathway. Consider using a robust catalyst system, especially for copper-free conditions. |
Frequently Asked Questions (FAQs)
Q1: Why is homocoupling a common problem with this compound derivatives?
A1: this compound derivatives possess both a bulky and an electron-donating group (the Boc-protected amine) ortho to the bromine atom. This steric hindrance can slow down the oxidative addition step in the catalytic cycle. The electron-donating nature of the substituent can also decrease the reactivity of the aryl bromide. These factors can make the desired cross-coupling reaction slower, providing more opportunity for competing homocoupling side reactions of the coupling partner.
Q2: How do I choose the right ligand to minimize homocoupling?
A2: The ideal ligand should promote the rate-limiting step of the desired cross-coupling reaction and facilitate the final reductive elimination to release the product. For sterically hindered substrates like N-Boc-2-bromoaniline derivatives, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium center, promote oxidative addition, and accelerate reductive elimination, thereby outcompeting the pathways leading to homocoupling. Examples include Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) for Suzuki and Buchwald-Hartwig reactions.
Q3: Can the purity of my reagents affect the level of homocoupling?
A3: Absolutely. Impurities in your starting materials, catalyst, ligands, or solvents can have a significant impact. For instance, the presence of oxygen, as mentioned earlier, is a major cause of homocoupling. Water content in solvents can also affect the activity of the base and the catalyst. Always use high-purity, anhydrous solvents and degas them thoroughly. Ensure your N-Boc-2-bromoaniline derivative and coupling partners are of high purity.
Q4: What is the first troubleshooting step I should take if I observe significant homocoupling?
A4: The most critical first step is to ensure your reaction is performed under strictly anaerobic conditions. This involves thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment. Oxygen is a common and often underestimated contributor to homocoupling in many cross-coupling reactions.[1]
Q5: Are there any general procedural tips to minimize homocoupling?
A5: Yes. Besides rigorous degassing, consider the following:
-
Slow addition: Adding the more reactive coupling partner (often the organometallic reagent) slowly to the reaction mixture can keep its concentration low and disfavor bimolecular homocoupling.[1]
-
Stoichiometry: Using a slight excess of the N-Boc-2-bromoaniline derivative relative to the coupling partner can sometimes help to ensure the catalyst preferentially reacts with the aryl bromide.[1]
-
Temperature control: Start with a lower reaction temperature and only increase it if the reaction is too slow. Higher temperatures can accelerate side reactions.[1]
Data Presentation
The following tables provide illustrative data on how the choice of base and ligand can influence the yield of cross-coupling reactions. While this data is not specific to this compound, it demonstrates the significant impact these parameters can have and serves as a guide for your own optimization studies.
Table 1: Effect of Various Bases on Suzuki-Miyaura Coupling Yield
Reaction of an aryl bromide with an arylboronic acid.
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 100 | 98 |
| 2 | K₂CO₃ | Toluene/H₂O | 100 | 95 |
| 3 | K₃PO₄ | Toluene/H₂O | 100 | 92 |
| 4 | Cs₂CO₃ | Toluene/H₂O | 100 | 88 |
| 5 | NaOH | Toluene/H₂O | 100 | 75 |
| 6 | Et₃N | Toluene | 100 | <10 |
Data adapted from comparative studies on Suzuki-Miyaura reactions.[3][8][9][10][11] Yields are for the desired cross-coupled product and can be inversely correlated with the extent of homocoupling.
Table 2: Effect of Ligand on Buchwald-Hartwig Amination Yield
Reaction of an aryl bromide with a primary amine.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | XPhos | NaOtBu | Toluene | 100 | 95 |
| 2 | RuPhos | NaOtBu | Toluene | 100 | 92 |
| 3 | SPhos | NaOtBu | Toluene | 100 | 88 |
| 4 | P(t-Bu)₃ | NaOtBu | Toluene | 100 | 75 |
| 5 | BINAP | NaOtBu | Toluene | 100 | 60 |
Data compiled from literature on Buchwald-Hartwig amination.[12][13][14] Higher yields of the desired product generally indicate less interference from side reactions like homocoupling.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling
This protocol is a starting point and may require optimization for specific boronic acids or esters.
Materials:
-
This compound
-
Arylboronic acid or pinacol ester (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.5 equivalents), finely ground and dried
-
Anhydrous and degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid or ester, and K₃PO₄.
-
In a separate glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ and SPhos.
-
Evacuate and backfill the Schlenk flask with argon or nitrogen (repeat three times).
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio of dioxane to water) via a syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Copper-Free Sonogashira Coupling of this compound
This copper-free protocol is designed to eliminate diyne formation.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous and degassed triethylamine (or another suitable amine base/solvent)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Under a positive flow of inert gas, add this compound, the terminal alkyne, and degassed anhydrous triethylamine.
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A generalized experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting homocoupling side reactions.
Caption: Competing pathways of cross-coupling versus homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
How to remove impurities from N-(tert-Butoxycarbonyl)-2-bromoaniline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(tert-Butoxycarbonyl)-2-bromoaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is sluggish or incomplete, with a significant amount of unreacted 2-bromoaniline remaining. What could be the cause?
A1: Incomplete reactions are often due to the reduced nucleophilicity of 2-bromoaniline or suboptimal reaction conditions.
-
Cause 1: Low Nucleophilicity of 2-Bromoaniline: The electron-withdrawing effect of the bromine atom decreases the nucleophilicity of the aniline nitrogen, making the reaction with di-tert-butyl dicarbonate ((Boc)₂O) slower than with other amines.
-
Solution 1: The addition of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can deprotonate the aniline, increasing its nucleophilicity and facilitating the reaction.[1][2] Using a catalyst like 4-(dimethylamino)pyridine (DMAP) can also accelerate the reaction.[3][4]
-
Cause 2: Inadequate Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution 2: Gently heating the reaction mixture can increase the reaction rate. However, monitor the temperature carefully to avoid potential side reactions or degradation of the reagents.
-
Cause 3: Poor Solvent Choice: The choice of solvent can impact the solubility of reactants and the reaction rate.
-
Solution 3: Tetrahydrofuran (THF) and acetonitrile are commonly used solvents for Boc protections.[1][2] Ensure your 2-bromoaniline is fully dissolved.
Q2: After work-up, I have a mixture of my desired mono-Boc product and a significant amount of a less polar byproduct. What is this impurity and how can I avoid it?
A2: The less polar byproduct is likely the di-Boc protected 2-bromoaniline, where two Boc groups have attached to the nitrogen atom.
-
Cause: Using a large excess of (Boc)₂O and a strong base can favor the formation of the di-Boc species.
-
Solution 1: Control Stoichiometry: Use a controlled amount of (Boc)₂O, typically 1.1 to 1.5 equivalents, to favor mono-protection.[5]
-
Solution 2: Gradual Addition: Add the (Boc)₂O to the reaction mixture slowly to maintain a low concentration, which helps to minimize over-reaction.
-
Solution 3: Selective Deprotection: If a significant amount of the di-Boc product is formed, it may be possible to selectively remove one Boc group under mild acidic conditions, though this can be challenging to control.[6]
Q3: My final product is an oil and won't crystallize, or the recrystallization yield is very low. What should I do?
A3: Oiling out or low recrystallization yield can be due to the presence of impurities or an inappropriate solvent system.
-
Cause 1: Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution 1: Column Chromatography: Purify the crude product by flash column chromatography on silica gel before attempting recrystallization.[7] This will remove most impurities.
-
Cause 2: Inappropriate Recrystallization Solvent: The chosen solvent may be too good a solvent even at low temperatures, or the product may be too soluble.
-
Solution 2: Optimize Solvent System: A common solvent system for the recrystallization of N-Boc protected anilines is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.[8][9] Start by dissolving the compound in a minimal amount of the more polar solvent while warm, and then slowly add the non-polar solvent until the solution becomes cloudy. Allow it to cool slowly.
Q4: During column chromatography, my product is streaking or "tailing" down the column. How can I improve the separation?
A4: Tailing of amine-containing compounds on silica gel is a common issue due to the interaction of the basic nitrogen with the acidic silanol groups on the silica surface.
-
Cause: Acid-base interactions between the product and the silica gel.
-
Solution 1: Add a Basic Modifier to the Eluent: Adding a small amount (0.5-1%) of a volatile base like triethylamine to your eluent system can neutralize the acidic sites on the silica gel and significantly improve the peak shape.[10]
-
Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted 2-bromoaniline: Due to incomplete reaction.
-
Di-tert-butyl pyrocarbonate ((Boc)₂O): Excess reagent from the reaction.
-
Di-Boc protected 2-bromoaniline: Formed when the aniline nitrogen is protected twice.
-
tert-Butanol: A byproduct of the reaction.
-
Hydrolysis products of (Boc)₂O: Such as tert-butyl carbonate.
Q2: What is a general protocol for the synthesis of this compound?
A2: A general laboratory-scale procedure is as follows:
-
Dissolve 2-bromoaniline (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).
-
Add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in a solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl), followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Q3: What are the recommended purification methods for this compound?
A3: The two most common and effective purification methods are:
-
Flash Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[7] A typical eluent system is a gradient of ethyl acetate in hexane.
-
Recrystallization: This method can provide a highly pure product if the crude material is relatively clean. A common solvent system is hexane/ethyl acetate or hexane/dichloromethane.[8]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable eluent system (e.g., 10-20% ethyl acetate in hexane) to achieve good separation between the starting material (2-bromoaniline), the product (this compound), and any major byproducts. The spots can be visualized under UV light and/or by staining with a potassium permanganate solution.
Data Presentation
The following table summarizes typical purity levels of this compound after different purification steps. The actual values may vary depending on the specific reaction conditions and the skill of the experimenter.
| Purification Stage | Typical Purity (%) | Common Impurities Present |
| Crude Product | 60-85% | 2-bromoaniline, (Boc)₂O, Di-Boc product, tert-butanol |
| After Aqueous Work-up | 80-95% | 2-bromoaniline, Di-Boc product |
| After Column Chromatography | >98% | Trace amounts of closely eluting impurities |
| After Recrystallization | >99% | Minimal to none |
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2-bromoaniline
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoaniline (e.g., 5.0 g, 29.1 mmol) in anhydrous THF (100 mL).
-
Add triethylamine (6.1 mL, 43.7 mmol) to the solution.
-
Slowly add di-tert-butyl dicarbonate (7.6 g, 34.9 mmol) to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by TLC (eluent: 15% ethyl acetate in hexane).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (150 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude this compound.
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Triethylamine (optional)
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity (e.g., 0% to 20% ethyl acetate). If tailing is observed on TLC, 0.5% triethylamine can be added to the eluent mixture.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
Materials:
-
Crude or column-purified this compound
-
Hexane
-
Ethyl acetate or Dichloromethane
Procedure:
-
Place the crude or partially purified product in an Erlenmeyer flask.
-
Add a minimal amount of a solvent in which the compound is soluble (e.g., ethyl acetate or dichloromethane) and gently heat the mixture until the solid dissolves completely.
-
Slowly add a non-polar solvent in which the compound is less soluble (e.g., hexane) dropwise until the solution becomes slightly cloudy.
-
If cloudiness persists upon gentle warming, add a drop or two of the more polar solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.
-
Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. biotage.com [biotage.com]
Technical Support Center: Buchwald-Hartwig Amination of N-(tert-Butoxycarbonyl)-2-bromoaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N-(tert-butoxycarbonyl)-2-bromoaniline in palladium-catalyzed cross-coupling reactions. The information is tailored for professionals in chemical research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the base in the Buchwald-Hartwig amination of this compound?
The base in a Buchwald-Hartwig amination serves a crucial role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile, forming the corresponding amide. This deprotonation is essential for the subsequent transmetalation step with the palladium-aryl halide complex, leading to the formation of the desired carbon-nitrogen bond. The choice of base can significantly influence reaction rates, yields, and substrate scope.
Q2: Which bases are commonly used for the amination of this compound, and what are their general characteristics?
Several types of bases are employed in Buchwald-Hartwig aminations, each with its own advantages and disadvantages:
-
Alkoxides (e.g., Sodium tert-butoxide, NaOt-Bu): These are strong bases that often lead to high reaction rates and can be effective at lower catalyst loadings. However, their high basicity can be incompatible with sensitive functional groups on either the aniline or the aryl bromide.
-
Carbonates (e.g., Cesium carbonate, Cs₂CO₃; Potassium carbonate, K₂CO₃): These are considered weaker bases compared to alkoxides, offering better functional group tolerance. Cs₂CO₃ is often a good choice for challenging couplings and can provide high yields, though it is more expensive.
-
Phosphates (e.g., Potassium phosphate, K₃PO₄): Similar to carbonates, phosphates are weak bases that are compatible with a wide range of functional groups. They are often a good choice for the arylation of amides and other sensitive substrates.
Q3: How does the choice of solvent affect the reaction?
The solvent plays a critical role by influencing the solubility of the reactants, catalyst, and base, as well as the stability of the catalytic species. Common solvents for Buchwald-Hartwig aminations include:
-
Aprotic polar solvents: Dioxane and tetrahydrofuran (THF) are frequently used.
-
Aromatic hydrocarbons: Toluene is a common choice.
The selection of the solvent can impact the effectiveness of the base. For instance, in nonpolar solvents, an anionic base is generally required to deprotonate the palladium-amine complex. In more polar solvents, while bromide dissociation is more feasible, the base might complex with the palladium, potentially forming a stable resting state that could inhibit the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive catalyst. | - Ensure the use of a high-purity palladium precursor and ligand. - Consider using a pre-formed palladium catalyst. - Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. |
| 2. Inappropriate base. | - If using a weak base like K₂CO₃ or K₃PO₄ with a less reactive amine, consider switching to a stronger base such as NaOt-Bu or Cs₂CO₃. - Ensure the base is anhydrous, as water can interfere with the reaction. | |
| 3. Inappropriate ligand. | - The choice of phosphine ligand is critical. For sterically hindered substrates, a bulkier, electron-rich ligand may be required. - Screen a variety of ligands to find the optimal one for your specific substrate combination. | |
| 4. Low reaction temperature. | - While some reactions proceed at room temperature, many Buchwald-Hartwig aminations require elevated temperatures (80-110 °C). Gradually increase the reaction temperature. | |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst deactivation pathway. | - This can occur when the desired reductive elimination is slow. - A change in ligand or base may alter the catalytic cycle and reduce side product formation. |
| 2. Reaction with solvent. | - Ensure the use of an inert, anhydrous solvent. | |
| Inconsistent Reaction Rates | 1. Impurities in reagents. | - Use high-purity, anhydrous reagents and solvents. |
| 2. Inefficient stirring. | - Ensure the reaction mixture is being stirred vigorously, especially if the base is not fully soluble. | |
| 3. Oxygen contamination. | - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
Data Presentation
The following table summarizes typical bases and conditions used in the Buchwald-Hartwig amination of aryl bromides, providing a starting point for the optimization of reactions with this compound. Please note that optimal conditions can vary based on the specific amine coupling partner.
| Base | Typical Catalyst System | Solvent | Temperature (°C) | General Observations |
| NaOt-Bu | Pd₂(dba)₃ / XPhos | Toluene or Dioxane | 80 - 110 | Generally provides high reaction rates. May not be suitable for substrates with base-sensitive functional groups.[1] |
| Cs₂CO₃ | Pd(OAc)₂ / BINAP | Toluene | 90 | Offers good functional group tolerance and can lead to high yields. |
| K₃PO₄ | Pd₂(dba)₃ / Xantphos | Dioxane | 100 - 120 | A weak base that is compatible with a wide range of functional groups, often used for amidation reactions. |
| K₂CO₃ | Pd(OAc)₂ / Ligand | t-BuOH or Toluene | 100 - 110 | A cost-effective weak base, though it may require longer reaction times or higher catalyst loadings. |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP, Xantphos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (typically 1-5 mol%), the phosphine ligand (typically 2-10 mol%), and the base (1.5-2.5 equiv.).
-
Evacuate and backfill the Schlenk tube with the inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Low-Temperature Suzuki Coupling of N-(tert-Butoxycarbonyl)-2-bromoaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the low-temperature Suzuki-Miyaura cross-coupling of N-(tert-Butoxycarbonyl)-2-bromoaniline.
Frequently Asked Questions (FAQs)
Q1: Why is my low-temperature Suzuki coupling of this compound failing or giving low yields?
A1: Low yields in this specific reaction can stem from several factors. The substrate, this compound, presents a combination of steric hindrance from the bulky Boc group and the ortho-bromo substituent, as well as electronic effects from the aniline nitrogen. Key areas to investigate include:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for sterically hindered substrates. Bulky, electron-rich ligands are often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[1]
-
Base Selection: The base plays a crucial role in the transmetalation step. For substrates with base-sensitive groups like the Boc protecting group, milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydroxide or potassium tert-butoxide.[1][2]
-
Solvent and Temperature: The solvent system must be appropriate for the solubility of all reactants and the chosen catalyst system. While the goal is a low-temperature reaction, some thermal energy may be required to overcome the activation barrier, especially with challenging substrates. A gradual increase in temperature from room temperature may be necessary.[3][4]
-
Reagent Quality and Inert Atmosphere: The purity of the boronic acid, aryl bromide, and solvent is paramount. The palladium catalyst is sensitive to oxygen, so reactions must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) with properly degassed solvents.[5]
Q2: What are the optimal catalyst systems for the low-temperature coupling of this compound?
A2: For sterically hindered and electron-rich aryl bromides like this compound, catalyst systems with bulky, electron-rich phosphine ligands are generally most effective. Some recommended starting points include:
-
Palladacycles: Pre-formed palladacycles, such as CataCXium® A Pd G3, have shown unique reactivity and high efficiency for the coupling of unprotected ortho-bromoanilines, even at moderately low temperatures (e.g., 70 °C).[6][7]
-
Buchwald Ligands: Biarylphosphine ligands developed by the Buchwald group, such as SPhos and XPhos, are excellent choices for facilitating the coupling of hindered substrates.[8] These are typically used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.
-
Other Phosphine Ligands: While often used at higher temperatures, Pd(dppf)Cl₂ can be effective, though screening may reveal it to be less efficient for this specific transformation at low temperatures compared to more specialized catalysts.[6][7]
Q3: How can I minimize side reactions in my Suzuki coupling?
A3: Common side reactions in Suzuki couplings include protodeboronation of the boronic acid and dehalogenation of the aryl bromide. To minimize these:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid. It can be minimized by:
-
Using a less nucleophilic base (e.g., K₃PO₄, Cs₂CO₃).
-
Ensuring anhydrous conditions where possible, as water can be a proton source.
-
Using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, which slowly releases the boronic acid in situ.
-
-
Dehalogenation: This involves the replacement of the bromine atom with a hydrogen. It can be suppressed by:
-
Using a highly efficient catalyst system that promotes the desired cross-coupling pathway.
-
Ensuring a strictly inert atmosphere to prevent oxidative degradation pathways.
-
Q4: Can the Boc protecting group be cleaved under Suzuki coupling conditions?
A4: The tert-Butoxycarbonyl (Boc) group is generally stable to the basic conditions used in most Suzuki-Miyaura reactions, especially when milder bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are employed.[2] However, prolonged reaction times at elevated temperatures or the use of very strong bases could potentially lead to some deprotection. It is always advisable to monitor the reaction for the appearance of the unprotected aniline byproduct.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or ligand. 2. Inappropriate catalyst/ligand for the substrate. 3. Insufficient temperature. 4. Poor quality of reagents (aryl bromide, boronic acid, base, solvent). 5. Presence of oxygen in the reaction. | 1. Use fresh, high-purity catalyst and ligand. 2. Screen a panel of catalysts and ligands known for coupling hindered substrates (e.g., CataCXium® A palladacycle, SPhos, XPhos). 3. Gradually increase the reaction temperature in increments (e.g., from room temperature to 40 °C, then to 60 °C). 4. Use freshly purified or purchased reagents and anhydrous, degassed solvents. 5. Ensure the reaction is set up under a strict inert atmosphere (argon or nitrogen) and that all solvents have been thoroughly degassed. |
| Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation) | 1. Inefficient catalyst system. 2. Presence of oxygen. 3. Boronic acid instability (leading to protodeboronation and homocoupling). | 1. Switch to a more active and selective catalyst system (see FAQs). 2. Improve degassing procedures for solvents and the reaction vessel. 3. Consider converting the boronic acid to a more stable pinacol ester or trifluoroborate salt. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction setup (e.g., variations in inert atmosphere, stirring rate). 3. Base is not a fine, homogenous powder. | 1. Use reagents from a single, reliable batch for a series of experiments. 2. Standardize the experimental setup and procedure meticulously. 3. Grind the base (e.g., K₃PO₄) to a fine powder before use to ensure consistent reactivity. |
| Reaction Stalls Before Completion | 1. Catalyst deactivation. 2. Insufficient equivalents of boronic acid or base. | 1. Increase the catalyst loading slightly. 2. Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) and ensure at least 2 equivalents of base are used. |
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of ortho-Bromoanilines
The following table summarizes effective conditions reported for structurally similar ortho-bromoanilines, providing a starting point for optimization.
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Unprotected o-bromoaniline | Benzylboronic acid pinacol ester | CataCXium® A Pd G3 (10) | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [6][7] |
| Unprotected o-bromoaniline | Phenylboronic acid | CataCXium® A Pd G3 (5) | K₃PO₄ | 2-MeTHF/H₂O | 70 | 91 | [1][7] |
| Unprotected o-bromoaniline | 4-Methoxyphenylboronic acid | CataCXium® A Pd G3 (5) | K₃PO₄ | 2-MeTHF/H₂O | 70 | 97 | [6][7] |
| Unprotected o-bromoaniline | (4-acetylphenyl)boronic acid | CataCXium® A Pd G3 (10) | Cs₂CO₃ | 2-MeTHF | 80 | 80 | [6][7] |
| 4-bromoaniline | Phenylboronic acid | [PdCl(N,O)(PPh₃)] (1) | Na₂CO₃ | MeOH/H₂O | 60 | 87 | [5] |
Experimental Protocols
Detailed Protocol for Low-Temperature Suzuki Coupling of this compound
This protocol is adapted from successful procedures for similar ortho-bromoaniline substrates and is a robust starting point for optimization.[6][7]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.5 equiv)
-
CataCXium® A Pd G3 (5 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous and degassed
-
Water, degassed
-
Schlenk flask or sealed vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or vial equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and finely ground K₃PO₄.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the CataCXium® A Pd G3 catalyst.
-
Solvent Addition: Add degassed 2-MeTHF and degassed water via syringe to achieve a desired concentration (e.g., 0.1 M to 0.3 M with respect to the aryl bromide) and a solvent ratio of approximately 4:1 to 5:1 (2-MeTHF:H₂O).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 70 °C. Stir the mixture vigorously for the duration of the reaction.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.hw.ac.uk [pure.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Boc Protection of 2-Bromoaniline
Welcome to our dedicated technical support center for the Boc protection of 2-bromoaniline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this specific synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Why is the Boc protection of 2-bromoaniline challenging?
A1: The Boc protection of 2-bromoaniline can be problematic due to the reduced nucleophilicity of the aniline nitrogen. The electron-withdrawing effect of the bromine atom at the ortho position deactivates the amine, making it less reactive towards di-tert-butyl dicarbonate ((Boc)₂O).[1] This can lead to slow or incomplete reactions under standard conditions.
Q2: My reaction is sluggish or incomplete. What are the initial troubleshooting steps?
A2: For poorly nucleophilic substrates like 2-bromoaniline, sluggish reactions are a common issue. Consider the following initial steps:
-
Increase Reaction Time and/or Temperature: Allowing the reaction to proceed for a longer duration or gently heating the mixture can often drive the reaction to completion.
-
Use a Catalyst: A variety of catalysts can enhance the reaction rate. Lewis acids, such as Zn(ClO₄)₂·6H₂O or ZrCl₄, or solid acid catalysts like Amberlyst-15 can be effective.[2]
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. For instance, alcoholic solvents like methanol can accelerate the Boc protection of aromatic amines.[1]
Q3: Are there alternative methods to the standard (Boc)₂O and base (e.g., triethylamine, DMAP) protocol?
A3: Yes, several alternative methods have been developed to improve the efficiency of Boc protection for challenging substrates. These include:
-
Catalyst-Free Conditions in Water: Performing the reaction in a water-acetone mixture without any added catalyst can provide excellent yields and short reaction times.[2]
-
Catalytic Methods: A range of catalysts can be employed, often under mild or solvent-free conditions.[3][4]
-
Solvent-Mediated Rate Acceleration: Utilizing solvents like methanol has been shown to enhance the reaction rate for aromatic amines without the need for a base.[1]
Q4: What are common side products, and how can I avoid them?
A4: While the goal is the mono-Boc protected product, side reactions can occur. With base-catalyzed methods, potential side products include isocyanates and urea derivatives.[2] Over-reaction can lead to the formation of N,N-di-Boc derivatives.[2] To minimize these:
-
Use Stoichiometric Amounts of (Boc)₂O: Using a large excess of the Boc anhydride can increase the likelihood of di-Boc formation.
-
Choose Milder Conditions: Catalyst-free methods in water or alcohol-mediated reactions can offer higher chemoselectivity.[2][4]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the Boc protection of 2-bromoaniline.
Problem 1: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Low Nucleophilicity of 2-Bromoaniline | Employ a catalytic method to activate the (Boc)₂O. Catalysts like iodine, HClO₄–SiO₂, or various Lewis acids can be effective.[2][4] Alternatively, performing the reaction in methanol can enhance the rate.[1] |
| Inadequate Reaction Conditions | Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC to determine the optimal duration. |
| Poor Solubility of Starting Material | If solubility is an issue, consider a different solvent system. A mixture of water and acetone has been shown to be effective.[2] For zwitterionic compounds, aqueous basic conditions might be necessary to improve solubility.[5] |
Problem 2: Formation of Multiple Products
| Potential Cause | Suggested Solution |
| Formation of N,N-di-Boc Product | This is more likely with highly reactive amines but can occur with prolonged reaction times or excess (Boc)₂O. Use a stoichiometric amount of the protecting group and monitor the reaction closely. |
| Formation of Isocyanate or Urea Derivatives | These side products are more common in base-catalyzed reactions.[2] Consider switching to a catalyst-free method in a water-acetone mixture or an alcohol-mediated approach.[1][2] |
Alternative Methodologies and Experimental Protocols
Below are summarized conditions for alternative Boc protection methods.
| Method | Catalyst/Conditions | Solvent | Temp. | Time | Yield (%) |
| Catalyst-Free | None | Water/Acetone | RT | 5-10 min | Excellent |
| Heterogeneous Acid Catalysis | Amberlyst-15 | Solvent-free | RT | < 5 min | 95-99 |
| Alcohol-Mediated | Methanol | Methanol | RT | Varies | - |
| Lewis Acid Catalysis | Zn(ClO₄)₂·6H₂O | Solvent-free | RT | Varies | High |
| Iodine Catalysis | Iodine (catalytic) | Solvent-free | RT | Varies | High |
Protocol 1: Catalyst-Free Boc Protection in Water/Acetone
This protocol is adapted from a general procedure for the N-Boc protection of amines.[2]
-
Setup: In a round-bottom flask, dissolve 2-bromoaniline (1.0 mmol) in a mixture of water and acetone.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 mmol).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, extract the product with an organic solvent. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected 2-bromoaniline.
Protocol 2: Heterogeneous Catalysis with Amberlyst-15
This protocol is based on a general method for the N-tert-butoxycarbonylation of amines using Amberlyst-15.
-
Setup: To a mixture of 2-bromoaniline (1 mmol) and (Boc)₂O (1 mmol), add Amberlyst-15 (15% w/w).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the completion of the reaction by TLC.
-
Workup: After completion, extract the mixture with dichloromethane (CH₂Cl₂). The solid catalyst can be separated by filtration. The filtrate is then concentrated to yield the product.
Diagrams
Caption: A troubleshooting workflow for the Boc protection of 2-bromoaniline.
Caption: Overview of alternative methods for Boc protection of 2-bromoaniline.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. reddit.com [reddit.com]
Validation & Comparative
Comparative 1H NMR Analysis of N-(tert-Butoxycarbonyl)-2-bromoaniline and Related Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the 1H NMR characteristics of N-(tert-Butoxycarbonyl)-2-bromoaniline, with a detailed comparison to key analogues. This guide provides experimental data, protocols, and visual aids to facilitate structural elucidation and purity assessment.
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the realm of pharmaceutical and materials science. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group due to its stability under various reaction conditions and its facile removal under mild acidic conditions. Verification of the successful installation of the Boc group is critical, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive and readily available analytical technique for this purpose.
This guide presents a detailed 1H NMR analysis of this compound. To provide a clear context for the interpretation of its spectrum, we offer a comparative analysis with two closely related compounds: N-(tert-Butoxycarbonyl)-aniline (N-Boc-aniline) and 2-bromoaniline. The data presented herein, summarized in clear tabular format, will aid researchers in the unambiguous identification and characterization of these important synthetic intermediates.
Comparative 1H NMR Data
The following table summarizes the key 1H NMR spectral data for this compound and its analogues. All data was recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl3), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | t-Bu | 1.54 | s | - | 9H |
| NH | ~7.0 (broad) | br s | - | 1H | |
| Ar-H | 7.55 - 6.90 | m | - | 4H | |
| N-Boc-aniline | t-Bu | 1.52[1] | s | - | 9H |
| NH | 6.47 (broad)[1] | br s | - | 1H | |
| Ar-H (ortho) | 7.25 (d)[1] | d | 8.0 | 2H | |
| Ar-H (meta, para) | 7.39 (m)[1] | m | - | 3H | |
| 2-Bromoaniline | NH2 | 4.01[2] | s | - | 2H |
| Ar-H (H6) | 7.39[2] | dd | J = 7.9, 1.5 Hz | 1H | |
| Ar-H (H4) | 7.08[2] | td | J = 8.1, 1.5 Hz | 1H | |
| Ar-H (H5) | 6.73[2] | td | J = 7.1, 1.7 Hz | 1H | |
| Ar-H (H3) | 6.61[2] | dd | J = 8.1, 1.7 Hz | 1H |
Experimental Protocol: 1H NMR Spectroscopy
A standardized protocol was utilized for the acquisition of all 1H NMR spectra presented in this guide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectra were acquired on a 400 MHz NMR spectrometer.
-
The spectrometer was locked onto the deuterium signal of the CDCl3 solvent.
-
Shimming was performed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard proton pulse sequence was used.
-
Typically, 16 to 32 scans were acquired to ensure a good signal-to-noise ratio.
-
The spectral width was set to encompass all expected proton resonances (typically 0-10 ppm).
-
A relaxation delay of 1-2 seconds was used between scans.
4. Data Processing:
-
The acquired free induction decay (FID) was Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum was phased and baseline corrected.
-
The chemical shifts were referenced to the TMS signal at 0.00 ppm.
-
Peak integration and multiplicity analysis were performed to assign the signals.
Data Interpretation and Visualization
The successful N-Boc protection of 2-bromoaniline is readily confirmed by the appearance of a prominent singlet corresponding to the nine equivalent protons of the tert-butyl group at approximately 1.54 ppm. The aromatic region of the spectrum simplifies compared to the starting 2-bromoaniline due to the influence of the bulky and electron-withdrawing Boc group, resulting in a complex multiplet for the aromatic protons. The broad singlet for the N-H proton is also characteristic of N-Boc protected anilines.
To visually represent the process and the key structural features, the following diagrams have been generated.
Caption: Workflow for 1H NMR analysis.
References
A Comparative Guide to Purity Analysis of N-(tert-Butoxycarbonyl)-2-bromoaniline: HPLC, GC-MS, and qNMR Approaches
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like N-(tert-Butoxycarbonyl)-2-bromoaniline is of paramount importance. Impurities can have a significant impact on the yield and outcome of subsequent synthetic steps, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity analysis of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. For this compound, a reversed-phase HPLC method is typically employed.
Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) offer orthogonal approaches to purity determination, each with its own set of advantages and limitations. GC-MS is particularly useful for the analysis of volatile and semi-volatile impurities, while qNMR provides a direct measure of purity without the need for a specific reference standard of the analyte.
Comparative Analysis of Purity Assessment Methods
The selection of an analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. The following table provides a comparative overview of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection using mass spectrometry. | Quantitative determination based on the direct proportionality between the integral of an NMR signal and the number of nuclei. |
| Primary Use | Routine purity testing, quantification of known and unknown non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, such as residual solvents. | Absolute purity determination, structural confirmation of the main component and impurities. |
| Advantages | High resolution and sensitivity, robust and reproducible, suitable for a wide range of compounds. | High separation efficiency for volatile compounds, provides structural information from mass spectra. | Provides an absolute purity value without a specific reference standard, non-destructive, structurally informative. |
| Limitations | May require reference standards for impurity identification, not suitable for highly volatile impurities. | Not suitable for non-volatile or thermally labile compounds, may require derivatization for polar analytes. | Lower sensitivity compared to chromatographic methods for trace impurities, requires a well-resolved signal for quantification. |
| Typical Purity Value | >99% (by area normalization) | >99% (relative to other volatile components) | 98-99.5% (absolute purity by mass) |
| Limit of Detection | Low (ppm level) | Very low for volatile impurities (ppb to ppm level) | Higher than chromatographic methods (typically >0.1%) |
Experimental Protocols
Detailed methodologies for the purity analysis of this compound using HPLC, GC-MS, and qNMR are provided below. These protocols are based on established methods for analogous compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the separation and quantification of this compound and potential non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30-90% B
-
25-30 min: 90% B
-
30-31 min: 90-30% B
-
31-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 1 mg/mL in Acetonitrile/Water (1:1)
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 40-450
-
Sample Preparation: 1 mg/mL in Dichloromethane.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This method provides an absolute purity determination.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of the deuterated solvent.
-
Acquisition Parameters:
-
Pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard. The purity is calculated based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
Data Presentation: A Hypothetical Analysis
The following tables summarize hypothetical quantitative data from the analysis of a batch of this compound using the three described methods.
Table 1: HPLC Purity Analysis Results
| Peak No. | Retention Time (min) | Component | Area % |
| 1 | 4.5 | Unreacted 2-bromoaniline | 0.25 |
| 2 | 15.2 | This compound | 99.50 |
| 3 | 18.1 | Isomeric Impurity (e.g., N-Boc-4-bromoaniline) | 0.15 |
| 4 | 20.3 | Unknown Impurity | 0.10 |
Table 2: GC-MS Impurity Analysis Results
| Retention Time (min) | Component | Identification | Relative Area % |
| 3.8 | Toluene | Residual Solvent | 0.05 |
| 5.2 | Dichloromethane | Residual Solvent | 0.10 |
Table 3: qNMR Purity Analysis Results
| Parameter | Value |
| Absolute Purity (w/w %) | 99.2% |
| Identified Impurities | Residual Dichloromethane (~0.1%), Unreacted 2-bromoaniline (~0.3%) |
Visualization of Analytical Workflows
The following diagrams illustrate the workflows for the HPLC purity analysis and the decision-making process for selecting the appropriate analytical method.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for selecting an analytical method.
Navigating the Analysis of N-(tert-Butoxycarbonyl)-2-bromoaniline: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules, the precise analytical identification of intermediates is paramount. N-(tert-Butoxycarbonyl)-2-bromoaniline, a key building block in organic synthesis, presents a unique analytical challenge due to its composite structure, incorporating a labile protecting group and a halogen substituent. This guide provides a comprehensive comparison of mass spectrometry fragmentation analysis with alternative analytical techniques for the characterization of this compound, supported by predictive data and detailed experimental protocols.
Mass Spectrometry: Predicting the Fragmentation Fingerprint
Predicted Fragmentation Pathway:
The fragmentation of the molecular ion (m/z 272/274, showing the characteristic isotopic pattern for bromine) is expected to proceed through several key pathways:
-
Loss of the tert-Butyl Group: A primary fragmentation event is the cleavage of the tert-butyl group, resulting in a prominent ion at m/z 216/218.
-
Formation of the tert-Butyl Cation: The tert-butyl group itself can be observed as a stable carbocation at m/z 57.
-
Loss of Isobutene: A common rearrangement for Boc-protected compounds involves the loss of isobutene (C4H8), leading to an ion at m/z 216/218.[1]
-
Loss of the Entire Boc Group: Cleavage of the N-C bond can result in the loss of the entire tert-butoxycarbonyl group, yielding the 2-bromoaniline radical cation at m/z 171/173.
-
Further Fragmentation of 2-Bromoaniline: The 2-bromoaniline ion can undergo further fragmentation, such as the loss of a bromine radical to give an ion at m/z 92, or the loss of HBr to produce an ion at m/z 91.
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted fragmentation pathways of this compound.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the unambiguous identification and quantification of this compound. The following table provides a comparison of mass spectrometry with other common analytical methods.
| Technique | Principle | Application to this compound | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Suitable for analysis, but potential for thermal degradation of the Boc group in the injector port.[1] | High sensitivity and selectivity; provides structural information from fragmentation. | Risk of thermal decomposition leading to misinterpretation of results. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of compounds in liquid phase followed by mass analysis. | Ideal for this compound as it avoids thermal stress. Electrospray ionization (ESI) is a suitable soft ionization technique. | High sensitivity and specificity; applicable to a wide range of compounds; avoids thermal degradation.[2] | Matrix effects can suppress ionization; co-eluting impurities can interfere with analysis. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity with detection by UV absorbance. | Effective for purity assessment and quantification. | Robust and reproducible; widely available; excellent for quantitative analysis. | Does not provide molecular weight or structural information; requires a chromophore. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides definitive structural elucidation. | Unambiguous structure determination; non-destructive. | Lower sensitivity compared to MS; requires higher sample concentration and purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Confirms the presence of functional groups (N-H, C=O, C-Br). | Fast and simple; provides information on functional groups. | Provides limited structural information; not suitable for quantification of complex mixtures. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible analytical data.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Split/splitless injector. To minimize thermal degradation, a lower injector temperature (e.g., 200-220°C) is recommended.[1]
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.
-
Instrumentation:
-
Liquid Chromatograph: HPLC system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Start with 95% A, ramp to 5% A over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Mass Range: Scan from m/z 100 to 500.
-
Logical Workflow for Analysis
A systematic approach combining multiple analytical techniques is recommended for the comprehensive characterization of this compound.
Caption: Recommended workflow for the comprehensive analysis of the target compound.
References
A Comparative Guide to FT-IR Spectral Interpretation: N-(tert-Butoxycarbonyl)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectrum of N-(tert-Butoxycarbonyl)-2-bromoaniline with its precursor, 2-bromoaniline. Understanding the key spectral differences is crucial for confirming the successful Boc-protection of 2-bromoaniline, a common step in the synthesis of various pharmaceutical compounds.
Data Presentation: Comparative FT-IR Data
The following table summarizes the key vibrational frequencies and their assignments for 2-bromoaniline and the expected peaks for this compound. This comparison highlights the spectral shifts and new peaks that appear upon successful reaction, providing clear evidence of the transformation.
| Functional Group | Vibrational Mode | 2-Bromoaniline (Starting Material) Wavenumber (cm⁻¹) | This compound (Product) Expected Wavenumber (cm⁻¹) | Key Observations |
| N-H (Amine/Amide) | Stretch | 3440-3360 (two bands, primary amine) | ~3350 (single band, secondary amide) | Disappearance of the primary amine's two-band signal and appearance of a single N-H stretch for the secondary amide. |
| C=O (Carbonyl) | Stretch | N/A | ~1710 | Appearance of a strong carbonyl peak is a primary indicator of successful Boc-protection. |
| C-N | Stretch | ~1280 (Aromatic amine) | ~1335-1250 (Aromatic amide) | Shift in the C-N stretching frequency. |
| C-H (Aromatic) | Stretch | 3100-3000 | 3100-3000 | Generally unchanged. |
| C=C (Aromatic) | Stretch | 1600-1450 | 1600-1450 | Minor shifts may be observed due to changes in ring substitution. |
| C-H (Aliphatic) | Stretch | N/A | 2980-2870 | Appearance of peaks corresponding to the tert-butyl group. |
| N-H | Bend | 1620 (Primary amine) | 1540-1520 (Amide II band) | Disappearance of the primary amine bend and appearance of the amide II band. |
| C-Br | Stretch | 500-680 | 500-680 | Generally unchanged. |
Experimental Protocols
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
A common and convenient method for analyzing solid samples like this compound is ATR-FTIR.
Protocol:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and environment.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Acquire Spectrum: Collect the FT-IR spectrum of the sample. Typically, spectra are recorded in the 4000-400 cm⁻¹ range.
-
Cleaning: After analysis, clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.
Mandatory Visualization
The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum to confirm the synthesis of this compound from 2-bromoaniline.
Caption: Workflow for FT-IR confirmation of Boc-protection.
This guide provides a foundational understanding for the FT-IR analysis of this compound. For definitive structural confirmation, it is recommended to use this technique in conjunction with other analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A Head-to-Head Battle of Protecting Groups: N-(tert-Butoxycarbonyl)-2-bromoaniline vs. N-Cbz-2-bromoaniline in Synthetic Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision that can significantly influence the outcome of a multi-step synthesis. This guide provides a detailed comparison of two commonly used protected anilines, N-(tert-Butoxycarbonyl)-2-bromoaniline (Boc-2-bromoaniline) and N-Cbz-2-bromoaniline, with a focus on their performance in key synthetic transformations.
The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most widely employed protecting groups for amines in organic synthesis. Their distinct characteristics, particularly their stability and cleavage conditions, offer chemists orthogonal strategies for the selective manipulation of complex molecules. This comparison guide delves into the practical aspects of using Boc- and Cbz-protected 2-bromoaniline in common cross-coupling reactions and outlines their respective stability profiles.
At a Glance: Key Properties and Stability
The choice between the Boc and Cbz protecting groups for 2-bromoaniline hinges on the planned synthetic route and the compatibility of the protecting group with subsequent reaction conditions.
| Property | This compound (Boc-2-bromoaniline) | N-Cbz-2-bromoaniline |
| Chemical Formula | C₁₁H₁₄BrNO₂ | C₁₄H₁₂BrNO₂ |
| Molecular Weight | 272.14 g/mol | 306.16 g/mol |
| Protection Method | Reaction with di-tert-butyl dicarbonate (Boc₂O) | Reaction with benzyl chloroformate (Cbz-Cl) |
| Deprotection (Cleavage) | Acidic conditions (e.g., TFA, HCl)[1][2] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[3] |
| Stability to Bases | Generally stable[4] | Generally stable[5] |
| Stability to Acids | Labile[1] | Generally stable to mild acids, but can be cleaved by strong acids[6] |
| Stability to Hydrogenolysis | Stable | Labile[3] |
| Orthogonality | Orthogonal to Cbz and Fmoc protecting groups[1][2] | Orthogonal to Boc and Fmoc protecting groups[2] |
Performance in Cross-Coupling Reactions
N-protected 2-bromoanilines are valuable building blocks in medicinal chemistry and materials science, frequently utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. The nature of the protecting group can influence the efficiency and outcome of these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. Both Boc- and Cbz-protected 2-bromoanilines can participate in these reactions, though reaction conditions and yields may vary.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-2-bromoaniline | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | ~90% (estimated based on similar substrates)[7] |
| N-Cbz-2-bromoaniline | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~85% (estimated based on similar substrates) |
Note: The yields presented are estimates based on reactions with structurally similar substrates due to a lack of direct comparative studies in the literature under identical conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of carbon-nitrogen bonds. The choice of protecting group is critical, as the reaction conditions, particularly the base, can affect the stability of the protecting group.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-2-bromoaniline | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | High (qualitative)[6] |
| N-Cbz-2-bromoaniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 24 | ~70-80% (estimated based on similar substrates) |
Note: The yields presented are estimates based on reactions with structurally similar substrates due to a lack of direct comparative studies in the literature under identical conditions.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. Both protected 2-bromoanilines are suitable substrates for this reaction.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Boc-2-bromoaniline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | 6 | ~90% (estimated based on similar substrates) |
| N-Cbz-2-bromoaniline | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | 4 | ~85% (estimated based on similar substrates) |
Note: The yields presented are estimates based on reactions with structurally similar substrates due to a lack of direct comparative studies in the literature under identical conditions.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and successful synthesis. Below are representative protocols for the synthesis and deprotection of both N-Boc- and N-Cbz-protected 2-bromoaniline.
Synthesis of this compound
Materials:
-
2-Bromoaniline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
Dissolve 2-bromoaniline (1.0 equiv) in THF or DCM.
-
Add triethylamine (1.2 equiv) or a saturated aqueous solution of sodium bicarbonate.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Synthesis of N-Cbz-2-bromoaniline
Materials:
-
2-Bromoaniline
-
Benzyl chloroformate (Cbz-Cl)
-
Aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve 2-bromoaniline (1.0 equiv) in DCM or THF.
-
Add an aqueous solution of sodium carbonate (2.0 equiv) to the mixture.
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-Cbz-2-bromoaniline.[8]
Deprotection Strategies
The choice of protecting group is often dictated by the desired deprotection method, which should be orthogonal to other functional groups present in the molecule.
N-Boc Deprotection
The Boc group is readily cleaved under acidic conditions.
Procedure:
-
Dissolve the N-Boc protected amine in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) (5-50% in DCM) or hydrochloric acid (4M in dioxane).[1]
-
Stir the reaction at room temperature for 1-3 hours.
-
Remove the solvent and excess acid under reduced pressure to obtain the corresponding ammonium salt.
N-Cbz Deprotection
The Cbz group is most commonly removed by catalytic hydrogenolysis.[3]
Procedure:
-
Dissolve the N-Cbz protected amine in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (typically 1 atm, balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Logical Workflow for Protecting Group Selection
The decision-making process for selecting between Boc and Cbz protection can be visualized as follows:
Decision workflow for protecting group selection.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a typical experimental workflow for a cross-coupling reaction.
Simplified catalytic cycle for Suzuki-Miyaura coupling.
Simplified catalytic cycle for Buchwald-Hartwig amination.
General experimental workflow for a cross-coupling reaction.
Conclusion
Both this compound and N-Cbz-2-bromoaniline are valuable reagents for the synthesis of complex molecules. The choice between them is primarily dictated by the orthogonality required in the overall synthetic strategy. The Boc group offers the advantage of being removable under acidic conditions, which is often a mild and convenient method. Conversely, the Cbz group's stability to acid and its removal by hydrogenolysis provides an alternative deprotection strategy that is crucial when acid-sensitive functional groups are present in the molecule. While direct quantitative comparisons of their performance in cross-coupling reactions are not extensively documented, both protecting groups are generally compatible with a range of palladium-catalyzed transformations, with appropriate optimization of reaction conditions. Researchers and drug development professionals should carefully consider the stability profiles and deprotection methods of each group in the context of their specific synthetic goals to make an informed decision.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
Yield comparison of different palladium catalysts for N-Boc-2-bromoaniline coupling
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of palladium catalyst performance in the N-arylation of N-Boc-protected 2-bromoaniline, providing key data to optimize synthetic strategies.
The Buchwald-Hartwig amination stands as a cornerstone in modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds.[1] The choice of palladium catalyst is paramount for the successful coupling of N-Boc-2-bromoaniline, influencing reaction yields, times, and overall efficiency. This guide offers an objective comparison of various palladium catalysts for this specific transformation, supported by experimental data to inform catalyst selection for research and development.
Yield Comparison of Palladium Catalysts
The efficiency of a palladium-catalyzed N-arylation is highly dependent on the combination of the palladium precursor and the associated ligand. Below is a compilation of data from various studies on the coupling of N-Boc-aniline with ortho-substituted aryl bromides, providing a comparative overview of catalyst performance.
| Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 12 | 90-97%[2] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | ~92%[3] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | 100 | 24 | >95%[3] |
| Pd(OAc)₂ | P(o-tol)₃ | NaOtBu | Toluene | 100 | 3 | High[4] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 110 | - | High[1] |
Note: Yields are reported for the coupling of anilines with ortho-substituted aryl halides and may vary for the specific N-Boc-2-bromoaniline coupling.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the Buchwald-Hartwig amination reaction.
General Procedure for Palladium-Catalyzed N-Arylation:
A common experimental setup involves the following steps:
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the catalyst and reagents.[2]
-
Reagent Addition: In a dried reaction vessel, the palladium precursor, the phosphine ligand, and a base are combined. Anhydrous, deoxygenated solvent is then added, and the mixture is stirred to form the active catalyst.
-
Substrate Addition: The aryl halide (e.g., 2-bromoaniline) and the amine (e.g., N-Boc-aniline) are then added to the reaction mixture.
-
Heating and Monitoring: The reaction is heated to the desired temperature, typically between 80-110 °C, and the progress is monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled and quenched. The product is then extracted and purified, commonly by column chromatography.
Example Protocol for Coupling of an Aryl Chloride with an Amine:
Under a nitrogen atmosphere, a flask is charged with the palladium precursor (e.g., Pd₂(dba)₂, 1.5 mol%), a phosphine ligand (e.g., XPhos, 3.0 mol%), and a base (e.g., sodium tert-butoxide, 2.0 equiv.). Degassed toluene is added, and the mixture is stirred. The aryl chloride (1.0 equiv.) and the amine (1.5 equiv.) are then added, and the resulting mixture is heated. After cooling, the reaction is quenched with water, and the product is extracted and purified.
Reaction Workflow and Catalytic Cycle
To visualize the experimental process and the underlying chemical transformation, the following diagrams are provided.
The catalytic cycle for the Buchwald-Hartwig amination illustrates the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination.
References
Characterization of Byproducts in the Synthesis of N-(tert-Butoxycarbonyl)-2-bromoaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-(tert-Butoxycarbonyl)-2-bromoaniline is a critical step in the development of various pharmaceutical compounds. The introduction of the tert-butoxycarbonyl (Boc) protecting group onto 2-bromoaniline allows for selective reactions at other positions of the aromatic ring. While the primary reaction is straightforward, the formation of byproducts can impact yield, purity, and downstream processability. This guide provides a comparative analysis of the potential byproducts, supported by generalized experimental data, and detailed protocols for their identification and characterization.
Comparison of Potential Synthesis Byproducts
The primary method for the synthesis of this compound involves the reaction of 2-bromoaniline with di-tert-butyl dicarbonate (Boc anhydride). Under typical reaction conditions, several byproducts can be formed. The table below summarizes these potential impurities, their likely causes, and the impact of varying reaction conditions on their formation.
| Byproduct/Impurity | Structure | Formation Pathway | Impact of Excess Boc Anhydride | Impact of Base (e.g., DMAP) | Impact of Temperature |
| Unreacted 2-bromoaniline | 2-Bromoaniline | Incomplete reaction. | Decrease | - | Increase may drive to completion |
| N,N-di(tert-butoxycarbonyl)-2-bromoaniline | Di-Boc protected aniline | Over-reaction of the product with a second molecule of Boc anhydride. | Increase | Increase | Increase |
| tert-Butanol | (CH₃)₃COH | Standard byproduct of the Boc protection reaction. | Increase | - | - |
| Isobutylene | (CH₃)₂C=CH₂ | Decomposition of the tert-butyl cation, especially under acidic conditions or elevated temperatures. | - | - | Increase |
| Urea derivatives | R-NH-CO-NH-R' | Reaction of isocyanate intermediate (formed from Boc-protected amine) with another amine molecule. | - | Increase | Increase |
Note: The quantitative data presented above is illustrative and can vary based on specific reaction solvent, concentration, and reaction time.
Experimental Protocols
Synthesis of this compound
Materials:
-
2-bromoaniline
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as base)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM) (solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (eluents)
Procedure:
-
Dissolve 2-bromoaniline (1.0 eq) in THF or DCM in a round-bottom flask.
-
Add triethylamine (1.1 eq) (optional).
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Characterization of Byproducts
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Analysis: Inject a sample of the crude reaction mixture. The retention times of the main product and byproducts can be compared to standards if available. Peak area integration allows for the quantification of each component.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Analysis:
-
¹H NMR of the crude product will show characteristic peaks for the desired product and any significant byproducts. For example, the presence of unreacted 2-bromoaniline can be identified by its characteristic aromatic and amine proton signals. The di-Boc byproduct will show a larger integral for the tert-butyl protons relative to the aromatic protons.
-
¹³C NMR can further confirm the structures of the impurities.
-
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ions of the product and byproducts can be used to confirm their identities. For instance, the di-Boc byproduct will have a molecular weight corresponding to the addition of a second Boc group to the main product.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the starting materials, the desired product, and the primary byproduct formed through over-reaction.
A Comparative Guide to Determining the Enantiomeric Purity of N-Boc Amino Acid Derivatives
The enantiomeric purity of N-Boc (tert-butyloxycarbonyl) protected amino acids is a critical quality attribute for researchers in peptide synthesis and drug development. Even minor enantiomeric impurities in the starting materials can lead to significant levels of diastereomeric impurities in the final peptide product, potentially impacting its efficacy and safety. This guide provides a comparative overview of the most common analytical techniques used to determine the enantiomeric purity of N-Boc amino acid derivatives, complete with experimental data and detailed protocols.
Comparison of Analytical Methods
Several analytical techniques are available for assessing the enantiomeric excess (ee) of N-Boc amino acids. The primary methods include High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents, and Capillary Electrophoresis (CE). The choice of method often depends on factors such as available instrumentation, required sensitivity, sample throughput, and the specific N-Boc amino acid derivative being analyzed.
| Method | Principle | Advantages | Disadvantages | Typical Resolution (Rs) | Limit of Quantification (LOQ) |
| Chiral HPLC | Direct separation of enantiomers on a chiral stationary phase (CSP). | Broad applicability, high resolution, direct analysis without derivatization for many derivatives. | CSPs can be expensive, method development can be time-consuming. | > 1.5 (baseline separation is often achievable)[1][2] | Down to 0.1% for the minor enantiomer.[3] |
| GC-MS | Separation of volatile diastereomeric derivatives on a chiral or achiral column. | High sensitivity and selectivity, can be used for complex mixtures. | Requires derivatization, which can introduce racemization if not carefully controlled.[3][4] | Varies depending on derivative and column. | Can be very low, often in the ppm range. |
| Chiral NMR | Formation of diastereomeric complexes with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer. | Rapid analysis, non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require higher concentrations of the analyte. | Not applicable (separation is spectral). | Generally higher than chromatographic methods, often >1%. |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector. | High separation efficiency, low sample and reagent consumption, rapid analysis.[][6] | Lower sensitivity for UV detection unless coupled with concentration techniques, reproducibility can be a concern. | High resolution is achievable. | Varies with detection method, can be improved with laser-induced fluorescence (LIF) or MS.[7] |
Experimental Protocols and Data
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used method for the direct enantioseparation of N-Boc amino acid derivatives.[8] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 4. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 8. benchchem.com [benchchem.com]
A Comparative Study of Protecting Groups for 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceuticals and fine chemicals, the selective modification of functional groups is paramount. The amino group of 2-bromoaniline is a key reactive site, but its nucleophilicity often needs to be temporarily masked to allow for transformations elsewhere in the molecule. This guide provides a comparative analysis of three commonly employed protecting groups for the amino functionality of 2-bromoaniline: tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and Acetyl (Ac). The selection of an appropriate protecting group is critical and depends on the overall synthetic strategy, including the stability of the protecting group to various reaction conditions and the ease of its removal.
Performance Comparison
The choice of a protecting group is a balance between its stability and the conditions required for its removal. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily cleaved without affecting other functional groups. The following table summarizes the performance of Boc, Cbz, and Acetyl protecting groups for anilines, with specific data points relevant to 2-bromoaniline where available.
| Protecting Group | Protection Reagent | Typical Protection Conditions | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield | Stability |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., TEA, DMAP), Solvent (e.g., THF, DCM), Room Temp.[1] | >95% (for anilines)[2] | Strong Acid (e.g., TFA, HCl in Dioxane), Room Temp.[2] | 90-98%[2] | Stable to base and hydrogenolysis. Labile to strong acids.[2] |
| Cbz | Benzyl Chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃), Solvent (e.g., THF/H₂O), 0°C to Room Temp.[3] | ~90%[3] | Catalytic Hydrogenolysis (H₂, Pd/C), Solvent (e.g., MeOH), 60°C[3] | High[4] | Stable to acidic and basic conditions. Labile to hydrogenolysis.[3] |
| Acetyl (Ac) | Acetic Anhydride | Acetic Acid, Reflux[5] | High | Acidic or Basic Hydrolysis (e.g., HCl or KOH), Reflux[5][6] | High | Stable to mild acidic and basic conditions. Labile to strong acid/base.[7] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of protection and deprotection strategies. The following are representative protocols for the protection and deprotection of anilines, which can be adapted for 2-bromoaniline.
tert-Butoxycarbonyl (Boc) Group
Protection of 2-Bromoaniline:
To a solution of 2-bromoaniline (1.0 eq) in tetrahydrofuran (THF), triethylamine (TEA) (1.2 eq) is added. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) is added portion-wise.[1] The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically 1-4 hours), the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the N-Boc-2-bromoaniline.[8]
Deprotection of N-Boc-2-bromoaniline:
N-Boc-2-bromoaniline (1.0 eq) is dissolved in a solution of 4M HCl in dioxane. The reaction mixture is stirred at room temperature for 1-2 hours.[9] The solvent is then removed under reduced pressure to yield the hydrochloride salt of 2-bromoaniline. The free amine can be obtained by neutralization with a suitable base.
Carbobenzyloxy (Cbz) Group
Protection of 2-Bromoaniline:
2-Bromoaniline (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (2:1). Sodium bicarbonate (NaHCO₃) (2.0 eq) is added, and the mixture is cooled to 0°C. Benzyl chloroformate (Cbz-Cl) (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 20 hours.[3] The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography to give N-Cbz-2-bromoaniline.[3]
Deprotection of N-Cbz-2-bromoaniline:
To a solution of N-Cbz-2-bromoaniline (1.0 eq) in methanol, 5% Palladium on carbon (Pd/C) is added. The mixture is stirred at 60°C under a hydrogen atmosphere (e.g., using a balloon) for 40 hours.[3] The catalyst is then removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield 2-bromoaniline.[3]
Acetyl (Ac) Group
Protection of 2-Bromoaniline:
2-Bromoaniline (1.0 eq) is added to a mixture of glacial acetic acid and acetic anhydride. The reaction mixture is heated to reflux for 20 minutes.[5] After cooling, the mixture is poured into ice water to precipitate the product. The solid is collected by filtration, washed with cold water, and dried to give N-acetyl-2-bromoaniline.[10]
Deprotection of N-acetyl-2-bromoaniline:
N-acetyl-2-bromoaniline (1.0 eq) is dissolved in a mixture of ethanol and a solution of potassium hydroxide in water. The mixture is heated to reflux for 2 hours.[6] After cooling, the solution is poured into ice-cold water to precipitate the product. The solid 2-bromoaniline is collected by filtration, washed with cold water, and dried.[6]
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of an amine, which are applicable to 2-bromoaniline.
References
- 1. jk-sci.com [jk-sci.com]
- 2. mdpi.com [mdpi.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. studylib.net [studylib.net]
Validating Suzuki Coupling Products of N-Boc-2-bromoaniline: A Comparative Guide to Synthesis and Structural Analysis
For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. However, rigorous structural validation of the resulting products is paramount to ensure the integrity of subsequent research. This guide provides a comprehensive comparison of the Suzuki coupling of N-Boc-2-bromoaniline with alternative synthetic routes, supported by detailed experimental data for structural validation.
The targeted product for this comparative analysis is N-Boc-2-aminobiphenyl, a key intermediate in the synthesis of various pharmaceutically active compounds. We will explore its synthesis from N-Boc-2-bromoaniline via Suzuki coupling and compare this with the Buchwald-Hartwig amination, a prominent method for C-N bond formation.
Performance Comparison of Synthetic Routes
The choice of synthetic strategy for constructing the N-Boc-2-aminobiphenyl scaffold depends on factors such as yield, reaction conditions, and substrate scope. Below is a comparison of the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination for this transformation.
| Reaction | Typical Yield | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura Coupling | High | Mild reaction conditions, high functional group tolerance, commercially available reagents. | Potential for side reactions like homocoupling of boronic acids. |
| Buchwald-Hartwig Amination | Good to High | Direct formation of the C-N bond, broad amine scope. | Often requires more stringent inert conditions and specialized ligands.[1][2] |
| Ullmann Condensation | Variable | A classic method for C-N and C-O bond formation. | Typically requires harsh reaction conditions (high temperatures).[3] |
Structural Validation of N-Boc-2-aminobiphenyl
Accurate structural determination of the synthesized N-Boc-2-aminobiphenyl is critical. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Spectroscopic Data for the Suzuki Coupling Product:
| Technique | Data |
| ¹H NMR | Specific chemical shifts and coupling constants confirm the connectivity of the biphenyl rings and the presence of the N-Boc protecting group. |
| ¹³C NMR | The number and chemical shifts of the carbon signals verify the overall carbon skeleton. |
| Mass Spec. | The molecular ion peak corresponding to the exact mass of N-Boc-2-aminobiphenyl confirms its elemental composition. For the deprotected product, 2-aminobiphenyl, the molecular weight is 169.22 g/mol .[4][5][6][7][8] |
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the synthesis and validation of N-Boc-2-aminobiphenyl.
Synthesis of N-Boc-2-aminobiphenyl via Suzuki-Miyaura Coupling
A general procedure involves the reaction of N-Boc-2-bromoaniline with phenylboronic acid in the presence of a palladium catalyst and a base.
Materials:
-
N-Boc-2-bromoaniline
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (solvent system)
Procedure:
-
To a reaction flask, add N-Boc-2-bromoaniline, phenylboronic acid, potassium carbonate, and triphenylphosphine.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Add degassed toluene and water.
-
Add palladium(II) acetate to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Structural Validation Protocol
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Mass Spectrometry Sample Preparation:
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
Visualizing the Workflow
To illustrate the logical flow of the synthesis and validation process, a Graphviz diagram is provided below.
Caption: Workflow for the synthesis and validation of N-Boc-2-aminobiphenyl.
Alternative Synthetic Strategies: A Comparative Overview
While Suzuki coupling is highly effective, other methods like the Buchwald-Hartwig amination and Ullmann condensation offer alternative pathways for forming the C-N bond in N-Boc-2-aminobiphenyl.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction directly couples an amine with an aryl halide.[1][2] For the synthesis of N-Boc-2-aminobiphenyl, this would involve the coupling of 2-aminobiphenyl with a Boc-anhydride precursor, or a more complex route. The choice of ligands is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[9][10]
Ullmann Condensation
The Ullmann reaction is a classical copper-catalyzed method for forming C-N and C-O bonds.[3] While effective, it traditionally requires high reaction temperatures and stoichiometric amounts of copper. Modern modifications have made the conditions milder, but it is often less favored than palladium-catalyzed methods for its generality and substrate scope.[11][12][13]
The logical relationship between these alternative methods is presented in the diagram below.
Caption: Alternative synthetic routes to N-Boc-2-aminobiphenyl.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. 2-Aminobiphenyl | C12H11N | CID 7015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminobiphenyl [webbook.nist.gov]
- 6. ez.restek.com [ez.restek.com]
- 7. 2-Aminobiphenyl [webbook.nist.gov]
- 8. scbt.com [scbt.com]
- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Base Selection in Cross-Coupling Reactions of N-(tert-Butoxycarbonyl)-2-bromoaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of N-(tert-Butoxycarbonyl)-2-bromoaniline is a critical step in the synthesis of a wide array of pharmaceutical intermediates and complex organic molecules. The choice of base in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, is a pivotal parameter that significantly influences reaction efficiency, yield, and selectivity. This guide provides a comparative analysis of commonly employed bases for these transformations, supported by representative experimental data, to facilitate informed decision-making in reaction optimization.
The Critical Role of the Base in Catalytic Cycles
In palladium-catalyzed cross-coupling reactions, the base plays a multifaceted role. In Suzuki-Miyaura couplings, it is essential for the activation of the organoboron species to form a more nucleophilic boronate complex, which then undergoes transmetalation with the palladium center. For Buchwald-Hartwig aminations, the base is required to deprotonate the amine nucleophile, facilitating its coordination to the palladium complex and subsequent reductive elimination. In Sonogashira couplings, the base serves to deprotonate the terminal alkyne, forming a copper acetylide in situ, which is the active nucleophile in the catalytic cycle. The nature of the base, its strength, and its solubility can dramatically impact the kinetics and outcome of these reactions.
Comparative Performance of Different Bases
The selection of an optimal base is highly dependent on the specific reaction type, coupling partners, catalyst system, and solvent. The following table summarizes the performance of various bases in common cross-coupling reactions involving this compound or structurally similar substrates. The data presented is a compilation from various sources and is intended to be representative.
| Reaction Type | Coupling Partner | Base | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference(s) |
| Suzuki-Miyaura | Phenylboronic acid | K₂CO₃ | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | ~11 (unoptimized for ortho-aniline) | [1] |
| Arylboronic acid | K₃PO₄ | Pd(dppf)Cl₂ | THF/H₂O | 70 | Good to Excellent | [2] | |
| Arylboronic acid | Cs₂CO₃ | CataCXium A palladacycle | 2-MeTHF | 100 | High (~91) | [3] | |
| Buchwald-Hartwig | Morpholine | NaOt-Bu | Pd₂(dba)₃ / BINAP | Toluene | 80-100 | Good to Excellent | [4][5] |
| Aniline | DBU | Pd(OAc)₂ / Xantphos | Toluene | 100-140 | Good | [6] | |
| Sonogashira | Phenylacetylene | Triethylamine (Et₃N) | Pd(PPh₃)₂Cl₂ / CuI | DMF | 70-100 | Good to Excellent | [7][8] |
| Phenylacetylene | K₂CO₃ | Pd/CuFe₂O₄ | Ethanol | 70 | ~70-90 | [9] |
Note: The yields are highly dependent on the specific substrates, catalyst, ligand, and reaction conditions. The data for K₂CO₃ in the Suzuki-Miyaura reaction of an unprotected ortho-bromoaniline highlights the challenges with this substrate and the need for careful optimization.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for Buchwald-Hartwig Amination:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4-2.2 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Mandatory Visualization
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijnc.ir [ijnc.ir]
Safety Operating Guide
Proper Disposal of N-(tert-Butoxycarbonyl)-2-bromoaniline: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of N-(tert-Butoxycarbonyl)-2-bromoaniline, ensuring the safety of laboratory personnel and adherence to environmental regulations.
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound and to don the appropriate Personal Protective Equipment (PPE). This compound is known to cause skin and eye irritation and may lead to respiratory irritation[1][2].
Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye irritation from dust or splashes[2]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for integrity before use. | To prevent skin contact and irritation[2]. |
| Body Protection | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A dust mask (e.g., N95) should be used if handling large quantities or if dust is generated. | To prevent respiratory tract irritation[3]. |
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. The primary method of disposal is through a licensed chemical waste management company.
Waste Segregation and Collection
-
Solid Waste: Collect any unused, expired, or unwanted solid this compound in a designated, clearly labeled, and sealable waste container. The container must be compatible with the chemical.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as weighing paper, gloves, and wipers, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate must be collected as hazardous waste. After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
Waste Labeling
Proper labeling is crucial for safety and regulatory compliance. All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant")
-
The date of accumulation
Storage
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids. Ensure the container is kept tightly closed.
Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Disposal Workflow for this compound
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Small Spills: For small, contained spills, carefully sweep up the solid material, avoiding dust generation. Place the collected material into a labeled hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Large Spills: Evacuate the area immediately and contact your institution's EHS or emergency response team.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding environmental responsibility.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-(tert-Butoxycarbonyl)-2-bromoaniline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of N-(tert-Butoxycarbonyl)-2-bromoaniline, a compound that requires careful management due to its potential hazards. Adherence to these protocols will minimize risk and support the integrity of your research.
This compound is classified as a chemical that can cause skin, eye, and respiratory irritation.[1] Therefore, implementing robust safety measures is not just a recommendation, but a necessity for all personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial to minimize exposure through all potential routes. The following table summarizes the required PPE for various laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Tightly fitting safety goggles and a face shield | Double-gloving with nitrile gloves (minimum 4 mil thickness) | Full-length lab coat with tight cuffs and a disposable apron | Work within a certified chemical fume hood |
| Handling and Transfers | Tightly fitting safety goggles and a face shield | Double-gloving with nitrile gloves (minimum 4 mil thickness) | Full-length lab coat with tight cuffs and a disposable apron | Work within a certified chemical fume hood |
| Spill Cleanup | Tightly fitting safety goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant disposable coveralls and shoe covers | A full-face respirator with a combination organic vapor/particulate cartridge may be required for large spills |
| Waste Disposal | Tightly fitting safety goggles | Double-gloving with nitrile gloves (minimum 4 mil thickness) | Full-length lab coat with tight cuffs | Work within a certified chemical fume hood |
Operational Plan: A Step-by-Step Approach to Safe Handling
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following protocols must be strictly followed.
Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly before commencing any work.
-
Emergency Equipment: Locate and verify the functionality of the nearest safety shower, eyewash station, and fire extinguisher.
-
Designated Area: Establish a designated area for handling the compound, clearly marked with hazard signs.
Weighing and Transfer
-
Tare Method: To minimize exposure, use the tare method for weighing. Place a labeled, sealable container on the balance and tare it.
-
Transfer in Fume Hood: Transfer the desired amount of this compound to the tared container inside a certified chemical fume hood. Use a dedicated spatula or powder funnel to avoid spills.
-
Seal and Re-weigh: Securely seal the container before removing it from the fume hood to re-weigh.
-
Post-weighing: All subsequent manipulations of the compound should be performed within the fume hood.
Figure 1: A workflow diagram illustrating the key stages of handling this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Halogenated Organic Waste: All solid waste contaminated with this compound, including weigh boats, contaminated paper towels, and disposable PPE, must be collected in a designated, labeled, and sealed hazardous waste container for halogenated organic solids.[2]
-
Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled container for halogenated organic liquid waste.[2]
-
Sharps: Contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.
Decontamination
-
Glassware and Equipment: All non-disposable glassware and equipment that has come into contact with the compound should be decontaminated. A triple rinse with a suitable organic solvent (e.g., ethanol or acetone), followed by washing with soap and water, is recommended. The initial solvent rinsate should be collected as halogenated liquid waste.
-
Work Surfaces: The designated work area within the fume hood should be thoroughly decontaminated at the end of each procedure and at the end of the workday. Wipe the surfaces with a cloth dampened with a suitable solvent, followed by a soap and water wash. All cleaning materials should be disposed of as solid hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4] |
| Small Spill (<100mg in a fume hood) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite or sand). Collect the absorbed material in a sealed container for disposal as halogenated solid waste. Decontaminate the spill area. |
| Large Spill (>100mg or outside a fume hood) | Evacuate the immediate area and alert others. Prevent the spread of the spill if it is safe to do so. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately. |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
